5-Fluoro-2-hydroxybenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-fluoro-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLKQSIMPLORKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512947 | |
| Record name | 5-Fluoro-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91407-41-9 | |
| Record name | 5-Fluoro-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91407-41-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-2-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-hydroxybenzonitrile is a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. The strategic placement of the fluoro, hydroxyl, and nitrile functional groups on the benzene ring imparts unique reactivity and makes it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This document consolidates available data to serve as a foundational resource for researchers and developers working with this compound.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a white to off-white powder.[1] Its core structure consists of a benzene ring substituted with a fluorine atom at the 5-position, a hydroxyl group at the 2-position, and a nitrile group at the 1-position.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and use in various chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄FNO | [2] |
| Molecular Weight | 137.11 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 121-122 °C | [2] |
| Boiling Point | 268.2 ± 25.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [3] |
Solubility
While specific quantitative solubility data in a range of organic solvents is not extensively documented in the literature, it is generally considered to be soluble in common organic solvents. Preliminary information suggests its solubility profile is as follows:
| Solvent | Qualitative Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
A detailed experimental protocol for determining the quantitative solubility of this compound is provided in the Experimental Protocols section.
Spectral Data and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The proton ortho to the hydroxyl group will likely appear as a doublet, coupled to the meta proton. The other two aromatic protons will also exhibit splitting patterns (doublet of doublets) due to coupling with the adjacent fluorine and proton. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitrile group (C1) and the carbon bearing the hydroxyl group (C2) will appear downfield. The carbon bonded to the fluorine atom (C5) will show a large coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller carbon-fluorine couplings (²JCF, ³JCF).
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.
-
C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹.
-
Aromatic C-H stretch: Peaks typically appearing above 3000 cm⁻¹.
-
Aromatic C=C stretch: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (137.11). Common fragmentation patterns for this molecule could involve the loss of HCN (m/z 27), CO (m/z 28), and potentially the fluorine atom. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound from 5-Fluorosalicylaldoxime
This protocol is adapted from a known synthetic route.[2]
Materials:
-
5-Fluorosalicylaldoxime
-
Acetic anhydride
-
Potassium hydroxide (KOH)
-
Ethanol
-
6N Hydrochloric acid (HCl)
-
Methanol
-
Water
Procedure:
-
Dissolve 5-Fluorosalicylaldoxime (20.2 g, 0.13 mol) in acetic anhydride (100 ml).
-
Reflux the mixture for 5 hours.
-
After the reaction is complete, distill off the acetic anhydride under reduced pressure.
-
To the remaining oily material, add a solution of KOH (20 g) dissolved in water (100 ml) and ethanol (100 ml).
-
Heat the mixture at 80°C for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Add 6N-hydrochloric acid (50 ml) and water (200 ml) to precipitate the product.
-
Filter the resulting crystals.
-
Recrystallize the crude product from methanol (30 ml) to obtain acicular crystals of this compound (15.6 g).
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the quantitative solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol, DMSO, acetone)
-
Vials with screw caps
-
Shaking incubator or water bath with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent to create a saturated solution.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution to determine the solubility.
References
An In-depth Technical Guide to 5-Fluoro-2-hydroxybenzonitrile (CAS Number: 91407-41-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-hydroxybenzonitrile, with the CAS number 91407-41-9, is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a nitrile group and a hydroxyl group on a fluorinated benzene ring, provides a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent molecules, making this compound a valuable building block in the development of new pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance based on available data.
Chemical and Physical Properties
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 91407-41-9 | [1][2] |
| Molecular Formula | C₇H₄FNO | [1][3] |
| Molecular Weight | 137.11 g/mol | [1][4] |
| Appearance | White to yellow solid | [5] |
| Melting Point | 121-122 °C | [4] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Table 2: Spectroscopic Data
| Spectrum Type | Data |
| ¹H NMR (500 MHz, DMSO-d₆) | δ ppm: 6.99 (dd, J = 9.05, 4.37 Hz, 1H), 7.36 (td, J = 9.05, 3.12 Hz, 1H), 7.53 (dd, J = 8.42, 3.43 Hz, 1H), 11.04 (s, 1H)[5] |
| ¹³C NMR | Data not available |
| FT-IR | Data not available |
| Mass Spectrometry | Data not available |
Synthesis
A detailed experimental protocol for the synthesis of this compound has been reported.[4]
Synthesis from 5-Fluorosalicylaldoxime
Experimental Protocol:
-
Reaction Setup: 5-Fluorosalicylaldoxime (20.2 g, 0.13 mol) is dissolved in acetic anhydride (100 ml).
-
Reflux: The solution is refluxed for 5 hours.
-
Solvent Removal: Acetic anhydride is distilled off under reduced pressure.
-
Hydrolysis: To the remaining oily material, a solution of KOH (20 g) dissolved in water (100 ml) and ethanol (100 ml) is added. The mixture is heated at 80°C for 2 hours.
-
Acidification and Precipitation: The reaction mixture is allowed to cool to room temperature. 6N hydrochloric acid (50 ml) and water (200 ml) are added to precipitate the product.
-
Isolation and Purification: The resulting crystals are filtered and recrystallized from methanol (30 ml) to yield 15.6 g of this compound as acicular crystals.[4]
References
An In-depth Technical Guide to 5-Fluoro-2-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-hydroxybenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, including a hydroxyl group, a nitrile group, and a fluorine atom on the benzene ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methodologies.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a white or off-white powder.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄FNO | [1][2][3] |
| Molecular Weight | 137.11 g/mol | [1][2][3] |
| CAS Number | 91407-41-9 | [1][2][3] |
| Melting Point | 121-122 °C | [2] |
| Appearance | White or off-white powder | [1] |
| Purity | ≥95% | [3] |
| Topological Polar Surface Area (TPSA) | 44.02 Ų | [3] |
| logP | 1.40 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 0 | [3] |
Synthesis Protocol
A common synthetic route for this compound involves the dehydration of 5-fluorosalicylaldoxime.[2]
Experimental Procedure:
-
Reaction Setup: Dissolve 5-fluorosalicylaldoxime (20.2 g, 0.13 mol) in acetic anhydride (100 ml).
-
Reflux: Heat the mixture to reflux for 5 hours.
-
Solvent Removal: After the reaction is complete, distill off the acetic anhydride under reduced pressure.
-
Hydrolysis: To the remaining oily residue, add a solution of KOH (20 g) dissolved in water (100 ml) and ethanol (100 ml). Heat the mixture at 80°C for 2 hours.
-
Precipitation: Allow the mixture to cool to room temperature. Add 6N hydrochloric acid (50 ml) and water (200 ml) to precipitate the product.
-
Purification: Filter the resulting crystals and recrystallize them from methanol (30 ml) to obtain the final product as acicular crystals (15.6 g).[2]
Caption: Synthetic workflow for this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC-UV) - Adapted Protocol:
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[4]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), with an optional addition of 0.1% formic acid to improve peak shape. The exact ratio should be optimized for the best separation.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: UV detection wavelength should be optimized based on the UV spectrum of this compound.
Caption: General workflow for HPLC analysis.
Biological Activity and Applications
While detailed studies on the specific biological activities of this compound are not extensively published, its structural analogs, such as 2-hydroxybenzonitrile, have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.[5][6] The mechanism of action for such phenolic compounds often involves the disruption of the bacterial cell membrane.[5]
Furthermore, fluorinated benzonitriles are valuable intermediates in the synthesis of various pharmaceuticals.[7] For instance, derivatives of 2-fluoro-5-nitrobenzonitrile are used to synthesize anti-tumor benzothiophene derivatives.[8] The introduction of a fluorine atom can significantly modulate the biological activity and pharmacokinetic properties of a molecule. Fluoroquinolones, a well-known class of antibiotics, are a prime example of the successful incorporation of fluorine in drug design.[9] Given these precedents, this compound holds promise as a scaffold for the development of novel therapeutic agents.
References
Spectroscopic Analysis of 5-Fluoro-2-hydroxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-hydroxybenzonitrile is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its structural elucidation and characterization are critical for its application in research and development. This technical guide provides a detailed overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes high-quality predicted data to provide a comprehensive analytical profile.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₇H₄FNO Molecular Weight: 137.11 g/mol CAS Number: 91407-41-9
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ~7.30 | dd | J_HH ≈ 9.0, J_HF ≈ 7.5 | H-3 |
| ~7.15 | dd | J_HH ≈ 9.0, J_HH ≈ 3.0 | H-4 |
| ~6.90 | ddd | J_HF ≈ 9.0, J_HH ≈ 3.0, J_HH ≈ 0.5 | H-6 |
| ~5.50 | s (broad) | - | OH |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~160.0 (d, J_CF ≈ 245 Hz) | C-5 |
| ~155.0 | C-2 |
| ~120.0 (d, J_CF ≈ 25 Hz) | C-4 |
| ~118.0 (d, J_CF ≈ 10 Hz) | C-6 |
| ~117.0 | CN |
| ~115.0 (d, J_CF ≈ 25 Hz) | C-3 |
| ~105.0 | C-1 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Broad, Medium | O-H stretch (phenolic) |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2230 | Strong | C≡N stretch (nitrile) |
| ~1620, ~1580, ~1500 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1250 | Strong | C-O stretch (phenol) |
| ~1200 | Strong | C-F stretch |
| ~850 - 800 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected fragmentation for this compound is described below.
Expected Mass Spectrometry Data (Electron Ionization - EI)
The molecular ion peak (M⁺) is expected at m/z = 137. Key fragmentation pathways would likely involve the loss of CO, HCN, and fluorine.
Expected Fragmentation Pattern
| m/z | Fragment |
| 137 | [C₇H₄FNO]⁺ (Molecular Ion) |
| 109 | [M - CO]⁺ |
| 110 | [M - HCN]⁺ |
| 118 | [M - F]⁺ |
| 91 | [C₆H₄F]⁺ |
Experimental Protocols
The following are general protocols for obtaining spectroscopic data for a solid organic compound like this compound.
1. NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.
-
2. IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
-
3. Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation:
-
For a direct insertion probe, a small amount of the solid sample is placed in a capillary tube.
-
For GC-MS, the sample must be dissolved in a volatile solvent and be thermally stable and volatile enough to pass through the gas chromatograph.
-
-
Data Acquisition:
-
The sample is introduced into the high vacuum of the mass spectrometer.
-
In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Visualizations
Caption: Workflow for Spectroscopic Analysis.
Caption: Spectroscopic Techniques and Derived Information.
Solubility Profile of 5-Fluoro-2-hydroxybenzonitrile in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Fluoro-2-hydroxybenzonitrile, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development. This document summarizes the available qualitative solubility data, provides detailed experimental protocols for quantitative solubility determination, and illustrates key processes and concepts through diagrams.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of such data highlights a knowledge gap and underscores the importance of experimental determination for specific applications.
For structurally related compounds, such as 2-Fluoro-5-formylbenzonitrile, it is noted that they are generally soluble in common organic solvents and insoluble in water.[1] This suggests a similar trend for this compound, which possesses both a polar hydroxyl group and a moderately polar nitrile group, as well as a fluorinated benzene ring that contributes to its organic solubility.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the solute can form hydrogen bonds with the solvent. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | The polar nitrile and hydroxyl groups can interact with the polar aprotic solvent molecules. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents can dissolve a wide range of organic compounds. |
Note: This table is based on general principles of "like dissolves like" and qualitative data for similar compounds. Experimental verification is required for precise solubility information.
Experimental Protocols for Solubility Determination
To address the lack of quantitative data, the following section provides a detailed, standardized methodology for determining the equilibrium solubility of this compound in various organic solvents. The shake-flask method is a widely accepted and reliable technique for this purpose.[1][2]
Objective
To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, toluene)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure that the solution is saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Analysis:
-
Quantitatively dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Factors Influencing Solubility
The solubility of a solid in a liquid solvent is governed by a complex interplay of various factors. The following diagram illustrates the key relationships.
References
5-Fluoro-2-hydroxybenzonitrile safety data sheet (SDS)
An In-depth Technical Guide to the Safety Data Sheet of 5-Fluoro-2-hydroxybenzonitrile
This guide provides a comprehensive overview of the safety, handling, and regulatory information for this compound, compiled for researchers, scientists, and professionals in drug development. The information is based on publicly available Safety Data Sheets (SDS).
Chemical Identification and Physical Properties
This compound, also known as 2-cyano-4-fluorophenol, is an organic compound used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
| Identifier | Value | Source |
| Chemical Name | This compound | ChemScene[2] |
| Synonym(s) | 2-cyano-4-fluorophenol | ChemScene[2] |
| CAS Number | 91407-41-9 | ChemicalBook, ChemScene[2][3] |
| Molecular Formula | C₇H₄FNO | ChemicalBook, ChemScene[2][3] |
| Molecular Weight | 137.11 g/mol | ChemicalBook, ChemScene[2][3] |
| Physical and Chemical Properties | Value | Source |
| Topological Polar Surface Area (TPSA) | 44.02 Ų | ChemScene[2] |
| LogP | 1.40298 | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Rotatable Bonds | 0 | ChemScene[2] |
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[4][5] this compound is classified as a hazardous substance.
| GHS Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: ChemScene[2], Sigma-Aldrich
GHS Label Elements:
-
Pictogram:
-
Signal Word: Warning [2]
-
Hazard Statements: H302, H315, H319, H335[2]
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[3]
The following diagram illustrates the logical flow from substance properties to GHS classification and labeling.
Caption: GHS Hazard Identification and Communication Workflow.
Experimental Protocols and Handling Procedures
While detailed experimental protocols for toxicological studies are not typically provided in an SDS, the document outlines mandatory procedures for safe handling, emergency response, and disposal.
First-Aid Measures
A structured response is critical in the event of accidental exposure. The following protocol should be followed.
Caption: First-aid workflow for different exposure routes.
Protocol Details:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[3]
-
Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes. Remove contact lenses if it is easy to do so and continue rinsing. Seek immediate medical attention from an ophthalmologist.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Accidental Release Measures
In the event of a spill, personal protection and containment are the primary objectives.
Caption: General workflow for accidental spill response.
Protocol Details:
-
Personal Precautions: Avoid dust formation and contact with the substance. Use personal protective equipment (PPE), including gloves, safety goggles, and a respirator. Ensure the area is well-ventilated.[6]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.
-
Containment and Cleanup: Use dry methods to clean up spills. Sweep or shovel the material into a suitable, closed, and labeled container for disposal. Avoid generating dust.[6]
-
Disposal: Dispose of the container and its contents at an approved waste disposal facility in accordance with all applicable regulations.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][6]
-
Specific Hazards: During a fire, hazardous combustion gases or vapors such as carbon oxides and nitrogen oxides may be produced.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
Handling and Storage
| Procedure | Recommendations | Source |
| Safe Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. | [7][8] |
| Storage | Store locked up. Keep the container tightly closed in a dry, cool, and well-ventilated place. | [3][6][7] |
Toxicological and Ecological Information
| Toxicity Aspect | Information |
| Acute Toxicity | Harmful if swallowed.[2] No specific LD50 or LC50 data is readily available in the consulted public SDSs. |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Respiratory/Skin Sensitization | No data available. |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No data available. |
| Reproductive Toxicity | No data available. |
| STOT-Single Exposure | May cause respiratory irritation.[2] |
| STOT-Repeated Exposure | No data available. |
| Aspiration Hazard | No data available. |
| Ecological Hazards | May be harmful to aquatic life. Avoid release to the environment. |
Disclaimer: This document is intended as an in-depth technical guide and is based on information from publicly available Safety Data Sheets. It is not a substitute for the original SDS provided by the manufacturer and should be used for informational purposes only. Always refer to the original SDS for the most accurate and up-to-date information before handling this chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. tal.sg [tal.sg]
- 5. era-environmental.com [era-environmental.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
Harnessing the Potential of 5-Fluoro-2-hydroxybenzonitrile in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential applications of 5-Fluoro-2-hydroxybenzonitrile as a valuable scaffold in medicinal chemistry. While direct derivatization of this specific isomer is not extensively documented in publicly available literature, its structural motifs—a fluorinated benzene ring, a hydroxyl group, and a nitrile moiety—are hallmarks of numerous successful pharmacophores. This document will delve into the synthesis of the core molecule, the significance of its chemical features, and potential biological targets, drawing parallels from closely related isomers and analogous structures.
Introduction: The Promise of Fluorinated Scaffolds
Fluorine-containing molecules have become increasingly vital in modern drug discovery. The introduction of fluorine can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability.[1] this compound presents an attractive starting point for the synthesis of novel therapeutics due to its unique combination of functional groups, which can be readily modified to explore a wide range of chemical space.
Synthesis of the Core Moiety: this compound
The synthesis of this compound can be achieved through a reliable multi-step process starting from 5-Fluorosalicylaldoxime.
Experimental Protocol: Synthesis of this compound [2]
-
Step 1: Acetylation of 5-Fluorosalicylaldoxime
-
Dissolve 5-Fluorosalicylaldoxime (20.2 g, 0.13 mol) in acetic anhydride (100 ml).
-
Reflux the mixture for 5 hours.
-
Distill off the acetic anhydride under reduced pressure.
-
-
Step 2: Hydrolysis
-
To the remaining oily material, add a solution of KOH (20 g) dissolved in water (100 ml) and ethanol (100 ml).
-
Heat the mixture at 80°C for 2 hours.
-
Allow the mixture to cool to room temperature.
-
-
Step 3: Precipitation and Recrystallization
-
Add 6N-hydrochloric acid (50 ml) and water (200 ml) to precipitate the product.
-
Filter the resulting crystals.
-
Recrystallize the crystals from methanol (30 ml) to obtain acicular crystals of this compound (15.6 g).
-
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄FNO | [3] |
| Molecular Weight | 137.11 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 121-122 °C | [2] |
| CAS Number | 91407-41-9 | [4] |
Potential Therapeutic Applications: Learning from Isomers
While specific derivatives of this compound are not widely reported, the biological activity of its isomers provides compelling evidence for its potential in medicinal chemistry. For instance, a closely related isomer, 2-fluoro-4-hydroxybenzonitrile, has been identified as an inhibitor of the cell division cycle 25B (CDC25B) phosphatase, a key regulator of the cell cycle and a target for anticancer drug development.
CDC25B is a dual-specificity phosphatase that plays a crucial role in the G2/M phase transition of the cell cycle by activating cyclin-dependent kinase 2 (CDK2). Overexpression of CDC25B is observed in various cancers, making it an attractive therapeutic target.
dot
Caption: Potential inhibition of the CDC25B signaling pathway.
Derivatives of 2-hydroxybenzonitrile have shown promise in various therapeutic areas, suggesting that this compound could serve as a scaffold for developing agents with a range of activities:
-
Antimicrobial Agents: Halogenated and nitro-substituted benzonitriles have demonstrated significant antimicrobial activities.[5]
-
Anti-inflammatory Agents: Certain derivatives have been explored for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6]
-
Kinase Inhibitors: The fluorinated benzonitrile core is found in potent kinase inhibitors used in targeted cancer therapies.[1]
Hypothetical Drug Discovery Workflow
The exploration of this compound in a drug discovery program would follow a structured workflow, from initial library synthesis to lead optimization.
dot
Caption: A typical drug discovery workflow.
Quantitative Data and Experimental Protocols
Table 2: Template for In Vitro Anticancer Activity Data (IC₅₀ Values)
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 (Breast) | Data not available |
| Derivative 2 | A549 (Lung) | Data not available |
| Derivative 3 | HCT116 (Colon) | Data not available |
| Control | Doxorubicin | Reference Value |
Table 3: Template for Pharmacokinetic Data
| Compound ID | Administration Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | t₁/₂ (h) |
| Derivative 1 | Oral | Data not available | Data not available | Data not available | Data not available |
| Derivative 1 | Intravenous | Data not available | Data not available | Data not available | Data not available |
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Generic)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target enzyme.
-
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of the target enzyme to each well of the microplate.
-
Add the diluted test compounds to the respective wells.
-
Incubate the plate for a predetermined time at a specific temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the percentage of inhibition for each concentration relative to a control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion
This compound represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. The presence of a fluorine atom, a hydroxyl group, and a versatile nitrile functionality provides a rich platform for chemical modification and optimization. Insights from structurally related isomers strongly suggest potential applications in oncology and anti-inflammatory therapies. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full potential in medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemscene.com [chemscene.com]
- 4. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Biological Potential of 5-Fluoro-2-hydroxybenzonitrile and its Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzonitrile scaffold is a privileged structure in medicinal chemistry, valued for its metabolic stability and its role as a versatile synthetic intermediate. The introduction of a fluorine atom to organic molecules can significantly enhance their biological activity, improve pharmacokinetic properties, and increase metabolic stability.[1] This technical guide explores the biological activities of 5-Fluoro-2-hydroxybenzonitrile and its structurally related analogs. While comprehensive data on the lead compound remains emergent, this document synthesizes available information on its analogs to provide insights into its potential as a therapeutic agent. We will delve into the anticancer, antimicrobial, and enzyme-inhibiting properties of this class of compounds, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to guide further research and development.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for its development as a drug candidate.
| Property | Value |
| Molecular Formula | C₇H₄FNO |
| Molecular Weight | 137.11 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-Cyano-3-fluorophenol |
| CAS Number | 91407-41-9 |
| Melting Point | 121-122 °C[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 5-Fluorosalicylaldoxime.[2] The general workflow for this synthesis is outlined below.
Caption: Synthetic workflow for this compound.
Anticancer Activity
While direct cytotoxic data for this compound is not extensively published, its structural analogs, particularly other fluorinated benzonitriles and related phenolic compounds, have demonstrated promising anticancer activities. The presence of the fluorine atom is often associated with enhanced cytotoxic effects.[3]
Structure-Activity Relationship Insights
Studies on related compounds suggest that the anticancer activity of benzonitrile derivatives can be modulated by the substitution pattern on the aromatic ring. For instance, some 2-phenylacrylonitrile derivatives, which are structurally related, act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4] The introduction of halogen atoms, including fluorine, into various heterocyclic and aromatic structures has been shown to increase anticancer potency.[3]
Potential Mechanisms of Action and Signaling Pathways
Based on the activities of analogous compounds, this compound could potentially exert its anticancer effects through several mechanisms, including the inhibition of key enzymes involved in cancer progression and the modulation of critical signaling pathways. For example, derivatives of the related 2-hydroxybenzonitrile have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[5] Inhibition of COX-2 can impact downstream pathways such as the NF-κB and MAPK signaling cascades.
Caption: Potential anticancer signaling pathway modulation.
Quantitative Data on Analogs
The following table summarizes the anticancer activity of selected analogs. Direct quantitative data for this compound is not currently available in the cited literature.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 (Enzyme Assay) | 5.84 | [2] |
| 2-phenylacrylonitrile derivative (1g2a) | HCT116 | 0.0059 | [3] |
| 2-phenylacrylonitrile derivative (1g2a) | BEL-7402 | 0.0078 | [3] |
Antimicrobial Activity
The 2-hydroxybenzonitrile scaffold is known to exhibit antimicrobial properties. The introduction of halogen substituents can further enhance this activity.
Structure-Activity Relationship Insights
Research on halogenated benzimidazole derivatives has shown that fluoro-substituted compounds exhibit good antibacterial and antifungal properties.[6] For instance, a derivative with a fluorine atom in the meta-position of a phenyl ring attached to a benzimidazole core showed high activity against Gram-negative bacteria.[6] Similarly, studies on other benzonitrile derivatives have demonstrated that specific substitutions can lead to significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7]
Potential Mechanism of Action
The antimicrobial action of phenolic compounds like 2-hydroxybenzonitriles is often attributed to their ability to disrupt microbial cell membranes and interfere with essential enzymatic activities.[5]
Caption: Proposed antimicrobial mechanism of action.
Quantitative Data on Analogs
The following table presents the Minimum Inhibitory Concentration (MIC) values for some benzonitrile and fluorinated heterocyclic analogs against various microbial strains.
| Compound/Analog | Test Organism | MIC (µg/mL) | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [7] |
| 2-(m-fluorophenyl)-benzimidazole derivative (14) | Bacillus subtilis | 7.81 | [6] |
| 2-(m-fluorophenyl)-benzimidazole derivative (18) | Gram-negative bacteria | 31.25 | [6] |
| 2,4-Difluoro-5-hydroxybenzonitrile | Gram-positive and Gram-negative bacteria | Significant inhibition reported (no quantitative data) | [8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
5-Fluoro-2-hydroxybenzonitrile: A Versatile Fluorinated Building Block in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the diverse array of fluorinated building blocks, 5-Fluoro-2-hydroxybenzonitrile has emerged as a valuable and versatile precursor for the synthesis of complex bioactive molecules, most notably in the development of targeted cancer therapies.
This technical guide provides a comprehensive overview of this compound as a key building block in drug design. It details its synthesis, chemical properties, and its application in the synthesis of high-value pharmaceutical agents, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended to serve as a resource for researchers and drug development professionals, providing detailed experimental protocols, quantitative biological data, and visualizations of relevant biological pathways.
Physicochemical Properties and Synthetic Utility
This compound is a trifunctional aromatic compound featuring a fluorine atom, a hydroxyl group, and a nitrile group. This unique combination of functional groups provides multiple avenues for synthetic elaboration, making it an attractive starting material for the construction of diverse molecular architectures.
| Property | Value |
| Molecular Formula | C₇H₄FNO |
| Molecular Weight | 137.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 121-122 °C |
| CAS Number | 91407-41-9 |
The presence of the fluorine atom at the 5-position can significantly impact the acidity of the adjacent hydroxyl group and influence the electron density of the aromatic ring, thereby modulating intermolecular interactions with biological targets. The hydroxyl and nitrile moieties serve as versatile synthetic handles for a variety of chemical transformations, including etherification, esterification, and the formation of heterocyclic rings.
Application in the Synthesis of PARP Inhibitors: The Case of Olaparib
A prominent example showcasing the utility of the fluorinated benzonitrile scaffold is in the synthesis of the potent PARP inhibitor, Olaparib (Lynparza®) . Olaparib is a first-in-class PARP inhibitor approved for the treatment of various cancers, particularly those with mutations in the BRCA1 and BRCA2 genes. While Olaparib itself does not directly contain the this compound core, a key intermediate in its synthesis is 2-fluoro-5-formylbenzonitrile . This intermediate can be conceptually derived from this compound through the oxidation of a hydroxymethyl group, which in turn can be obtained from the nitrile functionality.
The synthesis of Olaparib underscores the importance of the 2-fluorobenzonitrile scaffold in directing the assembly of the final drug molecule. The fluorine atom in this position is crucial for modulating the electronic properties of the ring and influencing the overall conformation of the inhibitor, which is critical for its potent binding to the PARP enzyme.
Synthetic Workflow to a Key Olaparib Intermediate
The following diagram illustrates a conceptual synthetic pathway from this compound to a key precursor for Olaparib, highlighting the versatility of this building block.
Biological Activity of Derivatives: PARP Inhibition
Derivatives of the 2-fluorobenzonitrile scaffold, exemplified by Olaparib, are potent inhibitors of the PARP family of enzymes, particularly PARP-1 and PARP-2. These enzymes play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.
Mechanism of Action: Synthetic Lethality
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited, SSBs are not repaired and accumulate, leading to the formation of DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be effectively repaired, resulting in genomic instability and cell death. This concept is known as synthetic lethality , where the simultaneous loss of two DNA repair pathways is lethal to the cell, while the loss of either one alone is not.
PARP Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of action of PARP inhibitors.
Quantitative Biological Data
The following table summarizes the in vitro inhibitory activity of Olaparib, a key drug synthesized from a derivative of the this compound scaffold, against PARP-1 and PARP-2 enzymes.
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| Olaparib | PARP-1 | 5 | Enzymatic | [1] |
| Olaparib | PARP-2 | 1 | Enzymatic | [1] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 5-fluorosalicylaldoxime.
Materials:
-
5-Fluorosalicylaldoxime
-
Acetic anhydride
-
Potassium hydroxide (KOH)
-
Ethanol
-
6N Hydrochloric acid (HCl)
-
Methanol
-
Water
Procedure:
-
Dissolve 5-fluorosalicylaldoxime (20.2 g, 0.13 mol) in acetic anhydride (100 ml).
-
Reflux the mixture for 5 hours.
-
After the reaction is complete, distill off the acetic anhydride under reduced pressure.
-
To the remaining oily residue, add a solution of KOH (20 g) dissolved in water (100 ml) and ethanol (100 ml).
-
Heat the mixture at 80 °C for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Add 6N hydrochloric acid (50 ml) and water (200 ml) to precipitate the product.
-
Filter the resulting crystals.
-
Recrystallize the crude product from methanol (30 ml) to obtain pure this compound as acicular crystals (15.6 g).
In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol outlines a general procedure for determining the IC₅₀ value of a test compound against PARP-1.
Materials:
-
PARP-1 enzyme
-
Activated DNA
-
Biotinylated NAD⁺
-
Histone-coated 96-well plate
-
Assay buffer
-
Blocking buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compound (e.g., dissolved in DMSO)
-
Olaparib (as a positive control)
Workflow Diagram:
Procedure:
-
Plate Preparation: Use a 96-well plate pre-coated with histone proteins. Block the wells with a suitable blocking buffer for 1 hour at room temperature. Wash the plate with wash buffer (e.g., PBST).
-
Compound Preparation: Prepare serial dilutions of the test compound and a positive control (e.g., Olaparib) in assay buffer. Include a vehicle control (e.g., DMSO).
-
Enzyme Reaction: To each well, add the test compound or control, followed by a mixture of PARP-1 enzyme, activated DNA, and biotinylated NAD⁺ in assay buffer.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the PARP-catalyzed biotinylation of histones.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Signal Generation: Wash the plate again. Add a chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound stands out as a highly valuable and versatile fluorinated building block in the realm of drug discovery. Its unique trifunctional nature provides a robust platform for the synthesis of complex and medicinally relevant scaffolds. The successful application of its derivatives in the synthesis of potent PARP inhibitors, such as Olaparib, highlights the significant potential of this building block in the development of targeted therapies for cancer and other diseases. The strategic incorporation of the this compound moiety can impart favorable pharmacokinetic and pharmacodynamic properties, making it a continued area of interest for medicinal chemists. This technical guide serves as a foundational resource for researchers looking to leverage the synthetic utility and biological potential of this important fluorinated intermediate.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Fluoro-2-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. 5-Fluoro-2-hydroxybenzonitrile is a valuable building block in medicinal chemistry and materials science due to its activated aromatic system, which is susceptible to nucleophilic attack. The presence of the electron-withdrawing nitrile group and the fluorine atom, a good leaving group in SNAr reactions, facilitates the substitution with a variety of nucleophiles. The hydroxyl group can modulate the reactivity of the ring and provides a handle for further functionalization.
This document provides detailed application notes and experimental protocols for the use of this compound in SNAr reactions with common nucleophiles such as amines, thiols, and alcohols.
Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the elimination of the fluoride ion. The electron-withdrawing cyano group and the phenolic hydroxyl group (which can be deprotonated to the more strongly activating phenoxide) are crucial for stabilizing the negative charge in the Meisenheimer complex, thereby facilitating the reaction.
Caption: General mechanism of the SNAr reaction.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
-
Anhydrous solvents should be used, especially for reactions involving strong bases.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)
This protocol describes a general procedure for the synthesis of 5-amino-substituted-2-hydroxybenzonitriles.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF.
-
Add piperidine (1.1 - 1.5 eq) to the solution.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at a temperature between 50-100 °C. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol details the synthesis of 5-thioether-substituted-2-hydroxybenzonitriles.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thiophenol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Reaction with Alcohol Nucleophiles (e.g., Sodium Methoxide)
This protocol describes the synthesis of 5-alkoxy-substituted-2-hydroxybenzonitriles.
Materials:
-
This compound
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the SNAr of this compound with various nucleophiles. Note: The data presented is representative and may vary based on specific substrate and reaction conditions.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | DMF | 80 | 12 | 85-95 |
| Morpholine | K₂CO₃ | DMF | 80 | 12 | 80-90 |
| Aniline | NaH | THF | 65 | 24 | 60-75 |
| Thiophenol | NaH | THF | rt | 6 | 90-98 |
| Sodium Methoxide | - | MeOH | Reflux | 8 | 85-95 |
| Sodium Ethoxide | - | EtOH | Reflux | 8 | 80-90 |
Experimental Workflow
The general workflow for performing a nucleophilic aromatic substitution reaction with this compound is outlined below.
Caption: A generalized workflow for SNAr reactions.
Applications in Drug Development
The derivatives synthesized from this compound via SNAr reactions are valuable intermediates in drug discovery. The introduction of diverse functional groups allows for the modulation of physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications are crucial for optimizing lead compounds into viable drug candidates. For instance, the resulting substituted benzonitriles can serve as scaffolds for the development of enzyme inhibitors, receptor antagonists, or other biologically active molecules. While a specific signaling pathway for this compound derivatives is not broadly established, the core structure is present in various compounds investigated for therapeutic potential. The general approach involves synthesizing a library of derivatives and screening them for activity against a specific biological target.
Caption: Logical flow in drug development.
Application Notes and Protocols: Electrophilic Reactions of 5-Fluoro-2-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of 5-Fluoro-2-hydroxybenzonitrile (also known as 2-cyano-4-fluorophenol) with various electrophiles. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituent groups. The electron-donating hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions. The fluorine and nitrile groups, being electron-withdrawing, also influence the regioselectivity of these reactions.
This document details protocols for O-alkylation, aromatic halogenation (bromination and iodination), and nitration. The provided methodologies are based on established literature for similar phenolic compounds and serve as a guide for the synthesis of novel derivatives of this compound.
O-Alkylation
The phenolic hydroxyl group of this compound can be readily alkylated under Williamson ether synthesis conditions. This reaction proceeds through the formation of a phenoxide intermediate, which then acts as a nucleophile to attack an alkyl halide.
Experimental Protocol: O-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the solids (approximately 5-10 mL per gram of starting material).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired O-alkylated product.
Data Presentation:
| Entry | Alkyl Halide | Product | Typical Yield (%) |
| 1 | Methyl Iodide | 5-Fluoro-2-methoxybenzonitrile | 85-95 |
| 2 | Ethyl Bromide | 2-Ethoxy-5-fluorobenzonitrile | 80-90 |
| 3 | Benzyl Bromide | 2-(Benzyloxy)-5-fluorobenzonitrile | 80-90 |
Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Halogenation of the Aromatic Ring
The electron-rich aromatic ring of this compound is susceptible to electrophilic halogenation. The regioselectivity is primarily governed by the strongly activating ortho, para-directing hydroxyl group.
Bromination
Bromination can be achieved using N-bromosuccinimide (NBS) as the bromine source, often with an acid catalyst to enhance the electrophilicity of the bromine. The expected major product is the one where bromine is introduced ortho to the hydroxyl group.
Experimental Protocol: Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol (ACS grade)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and p-TsOH (0.1 eq) in methanol (1.0 mL per mmol of starting material) in a round-bottom flask.
-
Stir the solution for 10 minutes at room temperature.
-
In a separate flask, prepare a 0.1 M solution of NBS (1.0 eq) in methanol. Protect this solution from light by wrapping the flask in aluminum foil.
-
Cool the solution of the starting material to 0 °C in an ice bath.
-
Add the NBS solution dropwise to the reaction mixture over 20 minutes.
-
Stir the reaction mixture for an additional 5-15 minutes at 0 °C. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) to yield the brominated product.[1]
Data Presentation:
| Entry | Product | Expected Major Regioisomer | Typical Yield (%) |
| 1 | 3-Bromo-5-fluoro-2-hydroxybenzonitrile | Bromine at C3 (ortho to -OH) | 80-90 |
Note: The regioselectivity is predicted based on the directing effects of the substituents. Yields are estimated from analogous reactions.
Iodination
Iodination can be performed using N-iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid, which is effective for deactivated or moderately activated aromatic rings.
Experimental Protocol: Iodination of this compound
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (e.g., 2-3 equivalents) while maintaining the temperature at 0 °C.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the iodinated product.[2]
Data Presentation:
| Entry | Product | Expected Major Regioisomer | Typical Yield (%) |
| 1 | 5-Fluoro-2-hydroxy-3-iodobenzonitrile | Iodine at C3 (ortho to -OH) | 70-85 |
Note: The regioselectivity is predicted based on directing group effects. Yields are estimated from reactions on similarly substituted phenols.
Nitration
Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. Due to the activating nature of the hydroxyl group, the reaction conditions should be carefully controlled to avoid over-nitration and oxidation side reactions. The primary product is expected to have the nitro group at the position ortho to the hydroxyl group.
Experimental Protocol: Nitration of this compound
Materials:
-
This compound
-
Concentrated nitric acid (HNO₃, 70%)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 to 5 °C in an ice-salt bath.
-
Slowly add this compound (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Add the cold nitrating mixture dropwise from a dropping funnel to the solution of the starting material over 30-60 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the resulting mixture three times with dichloromethane.
-
Combine the organic extracts and wash them with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-Fluoro-2-hydroxy-3-nitrobenzonitrile.
Data Presentation:
| Entry | Product | Expected Major Regioisomer | Typical Yield (%) |
| 1 | 5-Fluoro-2-hydroxy-3-nitrobenzonitrile | Nitro group at C3 (ortho to -OH) | 60-75 |
Note: Yields can vary significantly based on reaction scale and conditions due to the potential for side reactions.
Visualizations
Caption: General pathway for electrophilic aromatic substitution.
Caption: Workflow for the halogenation of this compound.
References
Application Notes and Protocols: 5-Fluoro-2-hydroxybenzonitrile as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-hydroxybenzonitrile is a versatile aromatic building block that serves as a valuable precursor for the synthesis of a variety of fluorine-containing heterocyclic compounds. The strategic placement of the fluorine, hydroxyl, and nitrile groups on the benzene ring allows for diverse and efficient cyclization strategies, leading to the formation of privileged scaffolds in medicinal chemistry, such as benzofurans and benzoxazoles. The incorporation of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, making derivatives of this compound attractive for drug discovery programs.[1][2] These heterocyclic cores are integral to numerous compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds derived from this compound.
I. Synthesis of 3-Amino-5-fluorobenzofuran-2-carboxamide
One of the primary applications of this compound is in the synthesis of 3-aminobenzofuran derivatives. This is typically achieved through an initial O-alkylation of the phenolic hydroxyl group with an α-haloacetonitrile, followed by an intramolecular Thorpe-Ziegler cyclization. This base-catalyzed reaction efficiently constructs the benzofuran core, yielding a highly functionalized intermediate that can be further elaborated.
Experimental Protocol: Two-Step Synthesis of 3-Amino-5-fluorobenzofuran-2-carboxamide
Step 1: Synthesis of 2-((4-fluoro-2-cyanophenoxy)methyl)benzonitrile
This step involves the O-alkylation of this compound with chloroacetonitrile.
-
Materials:
-
This compound
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 2-((4-fluoro-2-cyanophenoxy)methyl)benzonitrile.
-
Step 2: Thorpe-Ziegler Cyclization to 3-Amino-5-fluorobenzofuran-2-carboxamide
This intramolecular cyclization is a key step in forming the benzofuran ring.
-
Materials:
-
2-((4-fluoro-2-cyanophenoxy)methyl)benzonitrile
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl)
-
Ice bath
-
Büchner funnel and filter paper
-
-
Procedure:
-
Dissolve 2-((4-fluoro-2-cyanophenoxy)methyl)benzonitrile (1.0 eq) in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours.
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-amino-5-fluorobenzofuran-2-carboxamide.
-
II. Synthesis of 2-Substituted-5-fluorobenzoxazoles
This compound can also serve as a precursor for the synthesis of 5-fluorobenzoxazole derivatives. A common method involves the reductive cyclization of an intermediate formed from the reaction of the starting material with a nitro compound, or through condensation with various functional groups like aldehydes or amides under specific conditions.
Experimental Protocol: Synthesis of 2-Aryl-5-fluorobenzoxazoles
This protocol outlines a general procedure for the synthesis of 2-aryl-5-fluorobenzoxazoles from this compound and an appropriate benzoyl chloride, followed by cyclization.
-
Materials:
-
This compound
-
Substituted benzoyl chloride
-
Pyridine
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add pyridine (1.2 eq).
-
Cool the mixture in an ice bath and add the substituted benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude ester intermediate.
-
Add the crude ester to polyphosphoric acid at 120-140 °C and heat for 2-4 hours.
-
Pour the hot mixture onto ice, and neutralize with a strong base (e.g., NaOH).
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the 2-aryl-5-fluorobenzoxazole.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of heterocyclic compounds derived from precursors structurally related to this compound.
| Heterocycle Class | Precursor | Reagents | Conditions | Yield (%) | Reference |
| 3-Aminobenzofuran | 2-Hydroxybenzonitrile | 1. Chloroacetonitrile, K₂CO₃, DMF2. NaOEt, EtOH | 1. 60 °C, 4h2. Reflux, 8h | 52-78 | [6] |
| 2-Arylbenzofuran | Phenol, α-Haloketone | TiCl₄, TFE | Reflux, 10h | 45-93 | [7] |
| 5-Fluorobenzoxazole | 3-Chloro-4-fluorophenol | 1. 15% HNO₃/AcOH2. Aryl piperazine3. Trimethyl orthoacetate | 1. 0 °C2. Reflux3. Reflux | Not specified | [1] |
| Compound Class | Compound | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| Fluorinated Benzoxazole | 5-Fluorobenzoxazole derivative | MCF-7 | 0.36 | [4] |
| Fluorinated Benzoxazole | 5-Fluorobenzoxazole derivative | MDA-MB-468 | 0.27 | [4] |
| Fluorinated Benzothiazole | 5-Fluoro derivative | HCT-116 | 0.08 | [4] |
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Benzofuran derivative | Staphylococcus aureus | 0.39 - 3.12 | [3] |
| Benzofuran derivative | Escherichia coli | 0.39 - 3.12 | [3] |
| Benzofuran derivative | Candida albicans | Moderate activity | [8] |
Visualizations
Synthetic Pathway for 3-Amino-5-fluorobenzofuran-2-carboxamide
Caption: Synthetic route to 3-amino-5-fluorobenzofuran-2-carboxamide.
General Experimental Workflow for Heterocycle Synthesis
Caption: A typical workflow for the synthesis and purification of heterocyclic compounds.
Proposed Signaling Pathway Inhibition by Benzoxazole Derivatives
Many benzoxazole derivatives have been investigated as potential anticancer agents and have been shown to inhibit critical signaling pathways involved in cell proliferation and survival, such as tyrosine kinase pathways.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a benzoxazole derivative.[9]
Conclusion
This compound is a readily accessible and highly useful precursor for the synthesis of fluorinated benzofurans and benzoxazoles. The protocols outlined in this document provide a foundation for the preparation of these important heterocyclic scaffolds. The resulting compounds are of significant interest in drug discovery, particularly in the development of new antimicrobial and anticancer agents. Further exploration of the synthetic utility of this compound and the biological activities of its derivatives is warranted.
References
- 1. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the O-alkylation of 5-Fluoro-2-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the O-alkylation of 5-fluoro-2-hydroxybenzonitrile, a key synthetic transformation for the generation of a diverse range of substituted benzonitriles. These products are valuable intermediates in the development of novel pharmaceuticals and other biologically active molecules. The protocols provided are based on the robust and widely applicable Williamson ether synthesis.
Introduction
The O-alkylation of phenols is a fundamental reaction in organic synthesis, enabling the formation of aryl ethers. For this compound, this transformation is crucial for modifying its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The presence of the fluorine atom and the nitrile group can influence the reactivity of the phenolic hydroxyl group and may require careful optimization of reaction conditions. The Williamson ether synthesis, which proceeds via an SN2 reaction between a phenoxide and an alkyl halide, is the most common and effective method for this purpose.[1]
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 91407-41-9 |
| Molecular Formula | C₇H₄FNO |
| Molecular Weight | 137.11 g/mol |
| Appearance | White to off-white solid/powder |
| Purity | Typically ≥97% |
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).
Experimental Protocols
Two primary protocols are provided for the O-alkylation of this compound. Protocol 1 utilizes potassium carbonate as a mild base in a polar aprotic solvent, a common and effective method. Protocol 2 employs sodium hydride, a stronger base, which may be necessary for less reactive alkylating agents or to achieve faster reaction times.
Protocol 1: O-alkylation using Potassium Carbonate
This protocol describes a general procedure for the O-alkylation of this compound with various primary alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF or acetone to dissolve the starting material. Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours depending on the reactivity of the alkyl halide.[2]
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and potassium halides) and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 5-fluoro-2-alkoxybenzonitrile.
-
Protocol 2: O-alkylation using Sodium Hydride
This protocol is suitable for reactions requiring a stronger base.
Materials:
-
This compound
-
Alkyl halide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).
-
Solvent Addition: Add anhydrous DMF or THF to the flask.
-
Formation of the Phenoxide: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous DMF or THF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating (40-60 °C) may be required for less reactive alkyl halides.
-
Work-up:
-
Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water.
-
Partition the mixture between water and dichloromethane.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.
-
Data Presentation
The following table summarizes representative quantitative data for the O-alkylation of this compound with various alkyl halides based on typical Williamson ether synthesis conditions and yields.[1]
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Iodide | K₂CO₃ | DMF | 70 | 6 | 85-95 |
| Benzyl Bromide | K₂CO₃ | Acetone | 60 | 4 | 90-98 |
| Propargyl Bromide | K₂CO₃ | DMF | 60 | 8 | 80-90 |
| Methyl Iodide | NaH | THF | 25-40 | 2 | 90-97 |
| Allyl Bromide | NaH | THF | 25-40 | 3 | 88-96 |
Note: Yields are typical for Williamson ether synthesis and may vary depending on the specific reaction conditions and scale.
Characterization of Products
The synthesized 5-fluoro-2-alkoxybenzonitriles can be characterized by standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The disappearance of the phenolic proton signal and the appearance of new signals corresponding to the alkyl group are indicative of a successful reaction.
-
Mass Spectrometry: To confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the starting material and the presence of C-O-C ether stretches in the product spectrum confirm the reaction.
Mandatory Visualizations
Caption: Experimental workflow for Protocol 1.
Caption: Experimental workflow for Protocol 2.
Caption: Williamson ether synthesis pathway.
References
Methods for the Reduction of the Nitrile Group in 5-Fluoro-2-hydroxybenzonitrile to Synthesize 2-(Aminomethyl)-4-fluorophenol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of the nitrile group in 5-Fluoro-2-hydroxybenzonitrile, a critical transformation for the synthesis of 2-(aminomethyl)-4-fluorophenol. This product is a valuable building block in medicinal chemistry and drug development, where the primary amine functionality serves as a key handle for further molecular elaboration. The presence of a fluorine atom and a hydroxyl group on the aromatic ring necessitates careful selection of reduction methodology to ensure chemoselectivity and high yields.
This guide covers three primary reduction strategies: catalytic hydrogenation, and chemical reduction using metal hydrides such as Lithium Aluminium Hydride (LiAlH₄) and borane complexes. A comparative analysis of these methods is presented to aid researchers in selecting the most suitable protocol based on available equipment, safety considerations, and desired reaction outcomes.
Comparative Summary of Reduction Methods
| Method | Reagent/Catalyst | Typical Solvent(s) | Temperature Range (°C) | Pressure | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | Raney™ Nickel | Methanol, Ethanol | 25 - 100 | 1 - 50 atm H₂ | High efficiency, relatively clean work-up, well-established. | Requires specialized high-pressure equipment, potential for catalyst poisoning. |
| Palladium on Carbon (Pd/C) | Methanol, Ethanol | 25 - 80 | 1 - 50 atm H₂ | Good functional group tolerance, readily available catalyst. | Can sometimes lead to dehalogenation or other side reactions. | |
| Chemical Reduction | Lithium Aluminium Hydride (LiAlH₄) | THF, Diethyl Ether | 0 - 66 (reflux) | Atmospheric | Powerful reducing agent, rapid reactions, effective for difficult reductions. | Highly reactive and pyrophoric, requires strictly anhydrous conditions, complex work-up. |
| Borane-Tetrahydrofuran (BH₃·THF) | THF | 0 - 65 (reflux) | Atmospheric | Good chemoselectivity, milder than LiAlH₄, commercially available. | Generates gaseous byproducts, requires careful quenching. |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Raney™ Nickel
Catalytic hydrogenation with Raney™ Nickel is a robust and widely used method for the reduction of nitriles to primary amines. The porous structure of Raney™ Nickel is saturated with hydrogen, providing a high surface area for the reaction.
Reaction Scheme:
Figure 1. Catalytic hydrogenation of this compound.
Protocol:
-
Catalyst Preparation: In a fume hood, carefully wash commercially available Raney™ Nickel (50% slurry in water) with deionized water (3 x 50 mL) and then with absolute ethanol (3 x 50 mL) to remove residual water.
-
Reaction Setup: To a high-pressure autoclave, add this compound (1.37 g, 10 mmol) and methanol (50 mL).
-
Catalyst Addition: Under a stream of inert gas (argon or nitrogen), add the prepared Raney™ Nickel (approximately 0.5 g).
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas three times. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 atm) and commence stirring. Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Raney™ Nickel catalyst. Wash the Celite® pad with methanol (2 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(aminomethyl)-4-fluorophenol. The product can be further purified by recrystallization or column chromatography.
Method 2: Chemical Reduction with Lithium Aluminium Hydride (LiAlH₄)
Lithium aluminium hydride is a potent reducing agent capable of converting nitriles to primary amines. This method requires strict anhydrous conditions due to the high reactivity of LiAlH₄ with water.
Reaction Scheme:
Figure 2. LiAlH₄ reduction of this compound.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend Lithium Aluminium Hydride (0.76 g, 20 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere.
-
Substrate Addition: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.37 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (0.8 mL), 15% aqueous sodium hydroxide (0.8 mL), and finally water (2.4 mL).
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF (3 x 20 mL).
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.
Method 3: Chemical Reduction with Borane-Tetrahydrofuran (BH₃·THF)
Borane-THF is a milder reducing agent than LiAlH₄ and often offers better chemoselectivity. It is a convenient reagent as it is commercially available as a solution in THF.
Reaction Scheme:
Figure 3. Borane reduction of this compound.
Protocol:
-
Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.37 g, 10 mmol) in anhydrous THF (30 mL) under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Add Borane-THF complex (1 M solution in THF, 20 mL, 20 mmol) dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction to 0 °C and slowly add methanol (10 mL) to quench the excess borane.
-
Work-up: Remove the solvent under reduced pressure. Add 2 M HCl (20 mL) to the residue and stir for 30 minutes. Basify the solution with 2 M NaOH to pH > 10.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify by column chromatography if necessary.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described reduction methods.
Application of 5-Fluoro-2-hydroxybenzonitrile in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-hydroxybenzonitrile is a versatile aromatic building block increasingly utilized in medicinal chemistry for the synthesis of complex heterocyclic compounds. Its unique substitution pattern, featuring a hydroxyl group for ether linkage formation, a nitrile group for conversion into various functionalities, and a fluorine atom to enhance metabolic stability and binding affinity, makes it a valuable precursor for developing novel kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. This document details the application of this compound in the synthesis of potent kinase inhibitors, with a specific focus on the synthesis of RAF265, a dual B-RAF and VEGFR-2 inhibitor that has been evaluated in clinical trials for the treatment of metastatic melanoma.[1][2]
Core Application: Synthesis of RAF265 (CHIR-265)
RAF265 is a potent inhibitor of the RAF family of serine/threonine kinases (B-RAF, C-RAF) and the vascular endothelial growth factor receptor (VEGFR), key components of the MAPK and angiogenesis signaling pathways, respectively.[3][4] The synthesis of RAF265 can be strategically designed to utilize precursors derived from this compound. The key synthetic step involves a nucleophilic aromatic substitution (SNAAr) or an etherification reaction to connect the fluorinated phenolic moiety to a core heterocyclic structure.
Quantitative Data: Biological Activity of RAF265
The following table summarizes the inhibitory activity of RAF265 against key kinase targets and its anti-proliferative effects on human melanoma cell lines.[2]
| Target/Cell Line | Assay Type | IC50 (μM) |
| B-RAFV600E | Biochemical | 0.0005 |
| wild-type B-RAF | Biochemical | 0.070 |
| C-RAF | Biochemical | 0.019 |
| A375 (Melanoma) | Cell Proliferation | 0.04 |
| Malme-3M (Melanoma) | Cell Proliferation | 0.2 |
| WM-1799 (Melanoma) | Cell Proliferation | 0.2 |
Experimental Protocols
This section provides a representative, multi-step protocol for the synthesis of a key diaryl ether intermediate, a core component of RAF265, starting from this compound. This protocol is based on established synthetic methodologies for diaryl ether formation, a crucial step in the synthesis of many kinase inhibitors.
Protocol 1: Synthesis of 4-((2-cyanophenoxy)amino)-3-nitrobenzonitrile (Representative Intermediate)
This protocol outlines a key Williamson ether synthesis, a common strategy for constructing the diaryl ether linkage found in many kinase inhibitors, including the structural class of RAF265.
Materials:
-
This compound
-
4-Amino-3-nitrophenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-amino-3-nitrophenol (1.0 eq) in DMSO (0.5 M), add potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether intermediate.
Visualizations: Synthetic Workflow and Signaling Pathway
Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for a kinase inhibitor scaffold, starting with the etherification of this compound.
Caption: Synthetic workflow for a kinase inhibitor using this compound.
Targeted Signaling Pathway: MAPK/ERK
RAF265 targets the RAF kinases, which are central components of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in cancers like melanoma due to mutations in proteins such as B-RAF.[1]
Caption: RAF265 inhibits the MAPK/ERK signaling pathway by targeting RAF kinases.
Conclusion
This compound serves as a strategic starting material for the synthesis of targeted kinase inhibitors. Its inherent chemical functionalities allow for its efficient incorporation into complex molecular scaffolds. The protocols and data presented herein demonstrate its utility in constructing potent inhibitors like RAF265, providing a valuable resource for researchers engaged in the discovery and development of novel therapeutics for oncology and other diseases driven by aberrant kinase signaling.
References
Application Note: A Step-by-Step Guide to the Synthesis of 5-Fluoro-2-hydroxybenzonitrile and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoro-2-hydroxybenzonitrile and its analogs are valuable scaffolds in medicinal chemistry and materials science. The unique arrangement of the nitrile, hydroxyl, and fluorine functional groups provides a versatile platform for developing novel therapeutic agents and functional materials. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl and nitrile groups offer multiple points for synthetic modification. This document provides detailed protocols for the synthesis of these compounds, focusing on established and adaptable methods suitable for laboratory and process development settings.
Overview of Synthetic Strategies
The synthesis of this compound analogs can be approached through several strategic pathways. The choice of method depends on the availability of starting materials, desired substitution patterns, and scalability. The three primary routes discussed herein are:
-
Route A: From Substituted Phenols: This classic and robust two-step laboratory method involves the ortho-formylation of a substituted phenol to yield a salicylaldehyde, followed by conversion to the nitrile via an oxime intermediate.
-
Route B: The Sandmeyer Reaction: A versatile method for introducing a nitrile group onto an aromatic ring, starting from a substituted 2-aminophenol. This route is particularly useful for accessing a wide range of analogs.[1][2][3]
-
Route C: Modern Catalytic Cyanation: This approach utilizes transition-metal catalysis (e.g., Palladium or Nickel) to directly introduce a cyanide group onto an aryl halide or sulfonate precursor.[4] This method offers broad functional group tolerance.
Caption: General workflow for synthesizing this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Fluorophenol (Route A)
This two-step protocol is a reliable method for synthesizing the parent compound and can be adapted for other para-substituted phenol analogs.
Step 1a: Synthesis of 5-Fluorosalicylaldehyde
The first step is the selective ortho-formylation of 4-fluorophenol. The Casnati-Skattebøl reaction is an effective method.
-
Materials: 4-Fluorophenol, MgCl₂, Paraformaldehyde, Triethylamine (Et₃N), Tetrahydrofuran (THF), Hydrochloric acid (HCl).
-
Procedure:
-
To a stirred suspension of MgCl₂ (1.2 equiv.) and paraformaldehyde (2.5 equiv.) in anhydrous THF under a nitrogen atmosphere, add 4-fluorophenol (1.0 equiv.).
-
Add triethylamine (4.0 equiv.) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully acidify with 2M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-fluorosalicylaldehyde.
-
Step 1b: Synthesis of this compound via the Oxime
This procedure details the conversion of the aldehyde to the nitrile via dehydration of an oxime intermediate.[5]
Caption: Synthesis of this compound from its salicylaldehyde.
-
Materials: 5-Fluorosalicylaldoxime, Acetic anhydride, Potassium hydroxide (KOH), Ethanol (EtOH), Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 5-fluorosalicylaldoxime (0.13 mol, 20.2 g) in acetic anhydride (100 ml).[5]
-
Heat the solution to reflux for 5 hours.[5]
-
After the reaction is complete, cool the mixture and remove the excess acetic anhydride under reduced pressure.[5]
-
To the remaining oily residue, add a solution of KOH (20 g) dissolved in water (100 ml) and ethanol (100 ml).[5]
-
Heat this mixture at 80°C for 2 hours to hydrolyze the intermediate acetate.[5]
-
Cool the reaction to room temperature and acidify with 6N HCl (50 ml). Add water (200 ml) to precipitate the product.[5]
-
Filter the resulting crystals and recrystallize from methanol to obtain pure this compound.[5]
-
Protocol 2: General Synthesis of Analogs via the Sandmeyer Reaction (Route B)
This protocol is highly versatile for creating a variety of analogs by starting with different substituted 2-aminophenols. The Sandmeyer reaction introduces the cyano group via a diazonium salt intermediate.[1][2][6]
Caption: The Sandmeyer reaction pathway for 2-hydroxybenzonitrile analogs.
-
Materials: Substituted 2-aminophenol (e.g., 2-amino-4-fluorophenol), Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Copper(I) cyanide (CuCN), Potassium cyanide (KCN), Water.
-
Procedure:
-
Diazotization: Dissolve the substituted 2-aminophenol (1.0 equiv.) in an aqueous solution of sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.[2]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv.) dropwise, keeping the temperature below 5°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of CuCN (1.2 equiv.) and KCN (2.4 equiv.) in water. Heat this solution to 60-70°C.
-
Slowly and carefully add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, heat the mixture at 80-90°C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography or recrystallization.
-
Data Summary of Synthetic Routes
The following table summarizes the key aspects of the primary synthetic routes for producing this compound analogs, allowing for easy comparison.
| Parameter | Route A: From Phenol (via Oxime) | Route B: Sandmeyer Reaction | Route C: Catalytic Cyanation |
| Starting Material | Substituted Phenol | Substituted 2-Aminophenol | Substituted 2-Halo/Sulfonate-phenol |
| Key Reagents | MgCl₂, Paraformaldehyde, Et₃N; then NH₂OH, Ac₂O, KOH[5] | NaNO₂, H₂SO₄, CuCN[2][6] | Pd or Ni catalyst, Cyanide source (e.g., Zn(CN)₂)[4] |
| Number of Steps | 2-3 (from phenol) | 2 (from aminophenol) | 1 (from halo-phenol) |
| Generality/Flexibility | Good for para-substituted phenol starting materials. | Excellent. Wide variety of substituted aminophenols can be used. | Excellent. Broad functional group tolerance. |
| Typical Yields | Moderate to High | Moderate to High | Good to Excellent |
| Key Considerations | Requires selective ortho-formylation. | Diazonium salts can be unstable. Requires careful temperature control. | Requires specialized catalysts; potential for catalyst poisoning. |
Safety Considerations
-
Cyanide Compounds: All cyanation reactions must be performed with extreme caution in a well-ventilated fume hood. Potassium cyanide (KCN), copper(I) cyanide (CuCN), and zinc cyanide (Zn(CN)₂) are highly toxic. Acidification of cyanide-containing waste will produce highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched and disposed of according to institutional safety protocols (e.g., by treatment with bleach or hydrogen peroxide under basic conditions).
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They should be prepared in situ and used immediately without isolation.
-
Reagents: Acetic anhydride is corrosive, and strong acids (H₂SO₄, HCl) should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
References
Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-2-hydroxybenzonitrile Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two synthetic routes for the large-scale production of 5-Fluoro-2-hydroxybenzonitrile, a key intermediate in the pharmaceutical industry. The document includes comprehensive experimental procedures, quantitative data for each step, and visual diagrams of the synthesis pathways.
Route 1: From p-Fluorophenol via 5-Fluorosalicylaldehyde
This route involves the formylation of p-fluorophenol to produce 5-fluorosalicylaldehyde, followed by oximation and subsequent dehydration to yield the final product.
Data Presentation: Route 1
| Step | Reaction | Starting Material | Key Reagents | Solvent | Product | Yield (%) | Purity (%) | Reference |
| 1a | Duff Formylation | p-Fluorophenol | Hexamethylenetetramine (HMT), Acetic Acid, Acetic Anhydride | Acetic Acid | 5-Fluorosalicylaldehyde | 55 | 98.5 | [1] |
| 1b | Oximation | 5-Fluorosalicylaldehyde | Hydroxylamine Hydrochloride, Sodium Carbonate | Toluene, Water | 5-Fluorosalicylaldoxime | ~89 (analogous) | Not specified | [2][3] |
| 1c | Dehydration | 5-Fluorosalicylaldoxime | Acetic Anhydride, Potassium Hydroxide | Acetic Anhydride, Ethanol, Water | This compound | 87.5 | Not specified | [4] |
Experimental Protocols: Route 1
Step 1a: Synthesis of 5-Fluorosalicylaldehyde (Duff Reaction) [1]
-
In a 250 mL three-necked flask equipped with a stirrer and reflux condenser, add p-fluorophenol (9.50 g, 0.085 mol), hexamethylenetetramine (HMT, 20.5 g, 0.15 mol), acetic acid (30 mL), and acetic anhydride (15 mL).
-
Stir the mixture for 1 hour and then heat to 110 °C.
-
Add paraformaldehyde (2.55 g, 0.085 mol) and heat the reaction mixture to 130-140 °C for 3 hours.
-
Cool the mixture to 105 °C and add a mixture of water (100 mL) and sulfuric acid (16 mL).
-
Reflux for 30 minutes, then cool and perform steam distillation for 30 minutes.
-
Extract the distillate with ethyl acetate (4 x 100 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent and excess acetic anhydride.
-
Recrystallize the residue from a minimal amount of ethyl acetate to obtain 5-fluorosalicylaldehyde as white needles (6.53 g, 55% yield, 98.5% purity).
Step 1b: Synthesis of 5-Fluorosalicylaldoxime (Oximation)
This protocol is adapted from the synthesis of related salicylaldoximes as a specific large-scale protocol for the 5-fluoro derivative was not found.[2][3]
-
In a reaction vessel, dissolve 5-fluorosalicylaldehyde (e.g., 14.0 g, 0.1 mol) in toluene (100 mL).
-
In a separate vessel, prepare a solution of hydroxylamine sulfate (e.g., 17.2 g, 0.105 mol) in water (35 mL) and preheat to 40-45 °C.
-
Add the warm hydroxylamine sulfate solution to the aldehyde solution over 30 seconds with vigorous stirring.
-
Prepare a solution of sodium carbonate (e.g., 14.5 g) in water (30 mL) and add it to the reaction mixture over 5 minutes, maintaining the temperature at 45 °C.
-
Continue stirring at 45 °C for 2 hours, monitoring the disappearance of the aldehyde by a suitable method (e.g., GC or TLC).
-
Once the reaction is complete, stop stirring and separate the aqueous phase.
-
Wash the organic phase with a dilute sulfuric acid solution (e.g., 5.6%) and then twice with water.
-
Remove the toluene under reduced pressure to yield 5-fluorosalicylaldoxime.
Step 1c: Synthesis of this compound (Dehydration) [4]
-
Dissolve 5-fluorosalicylaldoxime (20.2 g, 0.13 mol) in acetic anhydride (100 mL).
-
Reflux the solution for 5 hours.
-
After completion of the reaction, distill off the acetic anhydride under reduced pressure.
-
To the remaining oily material, add a solution of potassium hydroxide (20 g) dissolved in water (100 mL) and ethanol (100 mL).
-
Heat the mixture at 80 °C for 2 hours.
-
Cool the reaction to room temperature and add 6N hydrochloric acid (50 mL) and water (200 mL) to precipitate the product.
-
Filter the crystals and recrystallize from methanol (30 mL) to obtain this compound as acicular crystals (15.6 g, 87.5% yield).
Visualization: Route 1
References
- 1. Salicylaldoxime: Applications in Solvent Extraction and Synthesis Method_Chemicalbook [chemicalbook.com]
- 2. DE69305599T2 - Process and preparation of salicylaldoxime derivatives - Google Patents [patents.google.com]
- 3. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 4. Frontiers | Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II) [frontiersin.org]
Application Notes and Protocols for Monitoring Reactions with 5-Fluoro-2-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 5-Fluoro-2-hydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to enable accurate tracking of reaction progress, impurity profiling, and structural confirmation.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantitative analysis of this compound and its related reactants and products. This method is suitable for determining purity, monitoring reaction kinetics, and assessing reaction completion.
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
This compound reference standard (>99% purity)
-
Starting material reference standard(s)
Chromatographic Conditions (Starting Point): A gradient method is recommended to ensure separation of the starting materials, intermediates, and the final product.
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 20% B, ramp to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm |
Sample Preparation:
-
Reaction Quenching: At specified time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilution: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a 50:50 mixture of acetonitrile and water. This will halt the reaction and prepare the sample for analysis.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
Data Presentation: Hypothetical HPLC Retention Data
The following table provides an example of expected retention times for a hypothetical reaction involving the synthesis of this compound. Actual retention times will vary depending on the specific reaction and optimized HPLC method.
| Compound | Hypothetical Retention Time (min) |
| 5-Fluorosalicylaldehyde (Starting Material) | 6.8 |
| 5-Fluorosalicylaldoxime (Intermediate) | 8.2 |
| This compound (Product) | 9.5 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, byproducts, and residual starting materials. Derivatization of the hydroxyl group of this compound is recommended to improve its volatility and chromatographic peak shape.
Experimental Protocol: GC-MS Analysis (with Derivatization)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Acetonitrile or Dichloromethane (GC grade).
-
This compound reference standard.
Sample Preparation (with Derivatization):
-
Withdraw an aliquot of the reaction mixture and quench as described for HPLC analysis.
-
Evaporate a known volume of the quenched and diluted sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of acetonitrile and 100 µL of BSTFA with 1% TMCS to the dried residue.
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions (Starting Point):
| Parameter | Value |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial: 80 °C, hold 2 min; Ramp: 15 °C/min to 300 °C, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Scan Range | m/z 40-500 |
Data Presentation: Expected GC-MS Data for Silylated this compound
The table below summarizes the expected mass-to-charge ratios for the trimethylsilyl (TMS) derivative of this compound.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| 5-Fluoro-2-(trimethylsilyloxy)benzonitrile | 209 | 194 (M-15), 180, 152, 73 |
NMR Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the final product and any isolated intermediates or byproducts.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent).
Sample Preparation:
-
Isolate the compound of interest from the reaction mixture using appropriate purification techniques (e.g., column chromatography, recrystallization).
-
Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
Data Presentation: Predicted NMR Data for this compound
The following tables provide predicted chemical shifts for this compound. Actual chemical shifts may vary depending on the solvent and concentration.
¹H NMR (400 MHz, DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Ar-H | ~7.5 | dd | ~8.8, 3.2 |
| Ar-H | ~7.3 | ddd | ~8.8, 8.8, 3.2 |
| Ar-H | ~7.1 | dd | ~8.8, 4.8 |
| -OH | ~10.5 | br s | - |
¹³C NMR (100 MHz, DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) |
| C-F | ~158 (d, ¹JCF ≈ 240 Hz) |
| C-OH | ~150 (d, ²JCF ≈ 12 Hz) |
| Ar-CH | ~125 (d, ³JCF ≈ 8 Hz) |
| Ar-CH | ~120 (d, ²JCF ≈ 22 Hz) |
| Ar-CH | ~118 (d, ³JCF ≈ 4 Hz) |
| C-CN | ~115 |
| CN | ~116 |
Visualizations
Experimental Workflow for Reaction Monitoring
Hypothetical Signaling Pathway Inhibition
Benzonitrile derivatives have been investigated as inhibitors of various signaling pathways, including those mediated by tyrosine kinases. The following diagram illustrates a simplified, hypothetical mechanism of action where a benzonitrile-containing small molecule inhibitor, such as a derivative of this compound, blocks the activity of a receptor tyrosine kinase (RTK).
Troubleshooting & Optimization
Optimizing Synthesis of 5-Fluoro-2-hydroxybenzonitrile: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 5-Fluoro-2-hydroxybenzonitrile is a critical step in the development of various pharmaceutical compounds. Achieving optimal reaction conditions is paramount for ensuring high yield, purity, and cost-effectiveness. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two main synthetic pathways for the preparation of this compound:
-
Two-Step Synthesis from 5-Fluorosalicylaldehyde: This common laboratory-scale method involves the initial formation of an oxime intermediate, 5-Fluorosalicylaldoxime, from 5-Fluorosalicylaldehyde and hydroxylamine. The subsequent dehydration of this oxime yields the desired product.[1]
-
Sandmeyer Reaction of 2-Amino-4-fluorophenol: This classic method in aromatic chemistry allows for the introduction of a cyano group onto the aromatic ring. It involves the diazotization of 2-Amino-4-fluorophenol, followed by a reaction with a cyanide salt, typically in the presence of a copper(I) catalyst, to produce this compound.[2]
Q2: I am experiencing low yields in the synthesis from 5-Fluorosalicylaldoxime. What are the potential causes and solutions?
Low yields in this two-step synthesis can often be attributed to incomplete reactions in either the oximation or the dehydration step.
-
For the Oximation Step:
-
Incomplete Reaction: Ensure the reaction with hydroxylamine goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Suboptimal pH: The liberation of free hydroxylamine from its salt is pH-dependent. Ensure the appropriate base is used in the correct stoichiometric amount to facilitate the reaction.
-
-
For the Dehydration Step:
-
Inefficient Dehydrating Agent: The choice and quality of the dehydrating agent are crucial. Acetic anhydride is commonly used, but other reagents can be employed. Ensure the agent is fresh and used in sufficient quantity.[1]
-
Incomplete Reaction: The dehydration of the oxime may require sufficient time and temperature. Refluxing for several hours is a common practice.[1] Monitor the reaction by TLC to ensure the disappearance of the starting oxime.
-
Q3: What are the common side products in the Sandmeyer reaction for this synthesis, and how can they be minimized?
The Sandmeyer reaction, while effective, can be prone to the formation of several byproducts that can lower the yield and complicate purification.[3]
-
Phenol Derivatives: These can form from the reaction of the diazonium salt with water. To minimize this, it is crucial to maintain low temperatures (0-5 °C) during diazotization and to use the diazonium salt immediately after its preparation.[3]
-
Azo Coupling Products: These arise from the reaction of the diazonium salt with the starting aniline or other activated aromatic species. Slow, controlled addition of the sodium nitrite solution during diazotization can help to prevent a buildup of the diazonium salt and reduce the likelihood of this side reaction.[3]
-
Biaryl Byproducts: These can be formed through radical-mediated side reactions.[3]
Q4: How can I effectively purify the final this compound product?
The primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is a cost-effective method for purifying solid compounds. An ideal solvent for recrystallization will dissolve the compound well at an elevated temperature but poorly at room temperature. Methanol has been reported as a suitable solvent for the recrystallization of this compound.[1]
-
Column Chromatography: For more challenging separations or to remove closely related impurities, silica gel column chromatography is a powerful technique. A suitable eluent system can be determined by TLC analysis, aiming for a retention factor (Rf) of 0.2-0.4 for the desired product. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.
Experimental Protocols
Synthesis via Dehydration of 5-Fluorosalicylaldoxime
This two-step process begins with the formation of 5-Fluorosalicylaldoxime from 5-Fluorosalicylaldehyde.
Step 1: Oximation of 5-Fluorosalicylaldehyde
-
Reactants: 5-Fluorosalicylaldehyde, Hydroxylamine Hydrochloride, Base (e.g., Sodium Carbonate).
-
Procedure: Dissolve 5-Fluorosalicylaldehyde in a suitable solvent like ethanol. In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and a base to liberate free hydroxylamine. Add the hydroxylamine solution to the aldehyde solution and stir at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed. The resulting 5-Fluorosalicylaldoxime can then be isolated.
Step 2: Dehydration of 5-Fluorosalicylaldoxime
-
Reactants: 5-Fluorosalicylaldoxime, Acetic Anhydride.
-
Procedure: Dissolve 5-Fluorosalicylaldoxime (20.2 g, 0.13 mol) in acetic anhydride (100 ml). Reflux the mixture for 5 hours. After the reaction is complete, distill off the acetic anhydride under reduced pressure. To the remaining oily residue, add a solution of KOH (20 g) in water (100 ml) and ethanol (100 ml) and heat at 80°C for 2 hours. After cooling, acidify the mixture with 6N hydrochloric acid (50 ml) and add water (200 ml) to precipitate the product. Filter the crystals and recrystallize from methanol (30 ml) to obtain this compound (15.6 g).[1]
Synthesis via Sandmeyer Reaction
This route utilizes 2-amino-4-fluorophenol as the starting material.
Step 1: Diazotization of 2-Amino-4-fluorophenol
-
Reactants: 2-Amino-4-fluorophenol, Sodium Nitrite, Acid (e.g., Hydrochloric Acid).
-
Procedure: Dissolve 2-Amino-4-fluorophenol in an aqueous acidic solution and cool the mixture to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the low temperature. The completion of the diazotization can be checked using starch-iodide paper, which turns blue in the presence of excess nitrous acid. It is critical to use the resulting diazonium salt solution immediately in the next step.[2]
Step 2: Cyanation
-
Reactants: Aryl diazonium salt solution, Copper(I) Cyanide.
-
Procedure: In a separate flask, prepare a solution or suspension of copper(I) cyanide. Slowly add the freshly prepared, cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring. The reaction is often accompanied by the evolution of nitrogen gas. After the addition is complete, the reaction mixture may be gently warmed to ensure completion. The product can then be isolated by extraction and purified.
Data Presentation
| Synthesis Route | Starting Material | Key Reagents | Reaction Time | Typical Yield |
| Dehydration of Oxime | 5-Fluorosalicylaldehyde | Hydroxylamine, Acetic Anhydride | ~7 hours | 87.5%[1] |
| Sandmeyer Reaction | 2-Amino-4-fluorophenol | NaNO₂, HCl, CuCN | Variable | Not specified |
Visualizing the Process
Reaction Pathway: Dehydration of 5-Fluorosalicylaldoxime
Caption: Synthetic route from 5-Fluorosalicylaldehyde.
Experimental Workflow: General Synthesis
Caption: A generalized experimental workflow for synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: 5-Fluoro-2-hydroxybenzonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-hydroxybenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when working with this compound?
A1: Due to its bifunctional nature, this compound is susceptible to side reactions at both the phenolic hydroxyl group and the nitrile group. The most common side reactions include:
-
C-Alkylation vs. O-Alkylation: During alkylation reactions of the hydroxyl group, the phenoxide intermediate can act as an ambident nucleophile, leading to alkylation on a ring carbon (C-alkylation) in addition to the desired oxygen alkylation (O-alkylation).
-
Hydrolysis of the Nitrile Group: Under aqueous acidic or basic conditions, the nitrile group can hydrolyze to form a carboxylic acid (5-Fluoro-2-hydroxybenzoic acid) or, as an intermediate, an amide (5-Fluoro-2-hydroxybenzamide).
-
Elimination Reactions: In Williamson ether synthesis for O-alkylation, if secondary or tertiary alkyl halides are used, a competing E2 elimination reaction can occur, resulting in the formation of an alkene byproduct.
Q2: I am performing an O-alkylation (Williamson ether synthesis) and observing a significant amount of an unknown byproduct. What could it be and how can I minimize it?
A2: The most likely byproduct in an O-alkylation of this compound is the C-alkylated product. The phenoxide ion formed under basic conditions is an ambident nucleophile, meaning it can be alkylated at the oxygen or the aromatic ring. Another common byproduct, particularly with sterically hindered alkyl halides, is an alkene resulting from E2 elimination.[1][2][3][4][5]
To favor the desired O-alkylation and minimize byproducts, consider the following troubleshooting steps:
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents, such as DMF or acetonitrile, generally favor O-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms of the ring more nucleophilic and thus promoting C-alkylation.
-
Alkyl Halide Structure: Use primary alkyl halides whenever possible. Secondary and tertiary alkyl halides are more prone to undergo E2 elimination, leading to the formation of alkene byproducts.[4][5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the SN2 reaction (O-alkylation) over the E2 elimination. Typical temperatures for Williamson ether synthesis range from 50-100 °C.[1][2]
Q3: My reaction mixture was inadvertently exposed to water. What potential side product should I be concerned about?
A3: Exposure of this compound to water, especially under acidic or basic conditions, can lead to the hydrolysis of the nitrile group. The primary hydrolysis product would be 5-Fluoro-2-hydroxybenzoic acid .[6][7][8] It is also possible to form the intermediate 5-Fluoro-2-hydroxybenzamide .
Q4: I am trying to perform a reaction with the nitrile group, but I am seeing side reactions involving the hydroxyl group. How can I prevent this?
A4: To prevent unwanted reactions at the phenolic hydroxyl group, it is advisable to use a protecting group. The hydroxyl group can be protected as an ether (e.g., methoxymethyl (MOM) ether, benzyl ether) or a silyl ether (e.g., tert-butyldimethylsilyl (TBDMS) ether). After the desired reaction at the nitrile group is complete, the protecting group can be removed under appropriate conditions.
Troubleshooting Guides
Issue 1: Low Yield of O-Alkylated Product and Formation of C-Alkylated Impurity
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows two major products.
-
NMR analysis of the product mixture indicates the presence of both the desired O-alkylated ether and an isomer where the alkyl group is attached to the aromatic ring.
Troubleshooting Workflow:
References
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson_ether_synthesis [chemeurope.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. 5-FLUORO-2-HYDROXYBENZOIC ACID | CAS 345-16-4 [matrix-fine-chemicals.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 5-Fluoro-2-hydroxybenzonitrile
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of crude 5-Fluoro-2-hydroxybenzonitrile (CAS: 91407-41-9).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 5-fluorosalicylaldoxime, and byproducts from side reactions. Depending on the synthetic route, residual solvents like acetic anhydride or ethanol may also be present.[1] In analogous syntheses of similar compounds, impurities can also arise from incomplete reactions or over-oxidation, leading to related benzonitrile derivatives.[2]
Q2: What is the recommended first-line purification technique for crude this compound?
A2: Recrystallization is a highly effective and commonly used initial purification method for solid compounds like this compound.[3] Methanol has been reported as a suitable solvent for the recrystallization of this compound.[1]
Q3: When should I consider using column chromatography?
A3: Column chromatography is recommended when recrystallization fails to remove impurities effectively, particularly if the impurities have similar solubility profiles to the desired product. It is also useful for separating complex mixtures or when a very high degree of purity (>99%) is required.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your sample can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The melting point of the purified compound can also be a good indicator of purity; pure this compound has a reported melting point of 121-122°C.[1]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Symptoms:
-
A significantly lower than expected amount of purified solid is recovered after filtration and drying.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Excessive Solvent Used | The compound may be partially soluble in the cold solvent. Reduce the amount of solvent used for dissolution or concentrate the filtrate and cool again to recover more product. |
| Premature Crystallization | Crystals may have formed during hot filtration. Ensure the filtration apparatus is pre-heated and the solution is kept hot during this step. |
| Inappropriate Solvent | The chosen solvent may be too good at dissolving the compound, even at low temperatures. Experiment with different solvents or solvent mixtures. |
| Incomplete Crystallization | The cooling process may have been too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
Issue 2: Oily Residue Instead of Crystals During Recrystallization
Symptoms:
-
An oil separates from the solution upon cooling instead of solid crystals.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| "Oiling Out" | This occurs when the crude solid melts in the hot solvent before it dissolves, often because the solvent's boiling point is higher than the solute's melting point. Add more solvent to lower the saturation point or reheat the mixture to dissolve the oil and allow for slower cooling.[5] |
| High Impurity Level | A high concentration of impurities can inhibit crystallization. Consider a preliminary purification step like a solvent wash or activated carbon treatment before recrystallization. |
Issue 3: Persistent Impurities After Purification
Symptoms:
-
Analytical methods (e.g., HPLC, NMR) show the presence of impurities after one round of purification.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Co-crystallization of Impurities | The impurity has a very similar structure and solubility to the product. A second recrystallization with a different solvent system may be effective. |
| Ineffective Purification Method | The chosen method is not suitable for separating the specific impurities present. If recrystallization fails, proceed with column chromatography. |
| Product Degradation | The compound may be unstable under the purification conditions (e.g., high heat). Use lower temperatures or an inert atmosphere if necessary. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and stir until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
Objective: To achieve high purity of this compound by separation on a silica gel column.
Materials:
-
Crude or partially purified this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent: Ethyl acetate/Hexane mixture (start with a low polarity mixture, e.g., 10:90)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial eluent mixture and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the starting eluent mixture, collecting fractions.
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent (increase the proportion of ethyl acetate) to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Purification Parameters for this compound
| Purification Technique | Recommended Solvents/Eluents | Expected Purity | Key Considerations |
| Recrystallization | Methanol[1] | >98% | Ensure slow cooling for optimal crystal formation. |
| Column Chromatography | Ethyl acetate/Hexane | >99% | Requires optimization of the eluent system for good separation. |
Visualizations
Caption: Workflow for selecting a purification method for this compound.
References
Technical Support Center: Synthesis of 5-Fluoro-2-hydroxybenzonitrile
This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on improving the yield of 5-Fluoro-2-hydroxybenzonitrile reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two main synthetic routes for this compound are the dehydration of 5-Fluorosalicylaldoxime and the Sandmeyer reaction of 2-amino-4-fluorophenol. The dehydration of the aldoxime is a common and high-yielding method.[1][2] The Sandmeyer reaction offers an alternative approach starting from an amino-substituted phenol.[1]
Q2: I am experiencing low yield in the dehydration of 5-Fluorosalicylaldoxime. What are the potential causes?
A2: Low yield in this two-step synthesis (oxime formation followed by dehydration) can stem from several factors:
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Incomplete Oxime Formation: The initial reaction of 5-fluorosalicylaldehyde with hydroxylamine may not have gone to completion. Ensure the reaction is monitored (e.g., by TLC) until the starting aldehyde is consumed. The pH of this step is also crucial and should be controlled.
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Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are critical. Acetic anhydride is commonly used, but other reagents like thionyl chloride can also be employed. Ensure the dehydrating agent is fresh and used in the correct stoichiometric amount.[3]
-
Suboptimal Reaction Temperature: The dehydration step requires heating. For the reaction with acetic anhydride, refluxing for several hours is necessary.[2] Insufficient temperature or reaction time will lead to incomplete conversion.
-
Presence of Water: Water can interfere with the dehydration process. Ensure the 5-Fluorosalicylaldoxime intermediate is dry before proceeding to the dehydration step.
-
Side Reactions: At elevated temperatures, side reactions such as the formation of phenolic esters (if using acetic anhydride) can occur. A subsequent hydrolysis step is necessary to cleave this ester and obtain the desired product.[3]
Q3: What are common impurities I should look for in my final product?
A3: Depending on the synthetic route, common impurities may include:
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Unreacted Starting Materials: Residual 5-fluorosalicylaldehyde or 5-Fluorosalicylaldoxime from the dehydration route, or unreacted 2-amino-4-fluorophenol from the Sandmeyer route.
-
Acetylated Product: If acetic anhydride is used for dehydration, the phenolic hydroxyl group can be acetylated. This impurity can be removed by a hydrolysis step.[3]
-
Copper Salts: In the Sandmeyer reaction, residual copper salts may be present and can often be removed by filtration and washing.[4]
-
Solvent-Related Impurities: Residual high-boiling solvents used in the reaction.
Q4: How can I best purify the crude this compound?
A4: The most common method for purification is recrystallization. Methanol has been reported as an effective solvent for recrystallization, yielding acicular crystals.[2] Column chromatography can also be employed for further purification if necessary, using a suitable solvent system determined by TLC analysis.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low yield of this compound | Incomplete dehydration of 5-Fluorosalicylaldoxime. | Ensure the reaction is refluxed for a sufficient time (e.g., 5 hours with acetic anhydride) and that the temperature is maintained.[2] Monitor the reaction progress using TLC. |
| Poor quality or insufficient amount of dehydrating agent. | Use fresh, high-purity acetic anhydride or another suitable dehydrating agent. Ensure at least a stoichiometric amount is used. | |
| Incomplete hydrolysis of the acetylated intermediate. | After dehydration with acetic anhydride, ensure the hydrolysis step with a base (e.g., KOH) is carried out at a sufficiently high temperature (e.g., 80°C) for an adequate time (e.g., 2 hours).[2] | |
| Product is an oil or fails to crystallize | Presence of significant impurities. | Analyze the crude product by TLC or HPLC to identify the nature of the impurities. Consider an initial purification step like a solvent wash or filtration to remove insoluble materials before attempting recrystallization. |
| Incorrect recrystallization solvent or conditions. | Screen different solvents for recrystallization. Ensure the crude product is fully dissolved at an elevated temperature and allowed to cool slowly. Seeding with a small crystal of pure product can induce crystallization. | |
| Final product has a brownish or discolored appearance | Formation of colored byproducts. | Consider treating the solution of the crude product with activated charcoal before the final filtration and recrystallization step to remove colored impurities. |
| Residual copper salts from a Sandmeyer reaction. | Ensure the crude product is thoroughly washed to remove inorganic salts. Filtration through a pad of celite can also be effective.[4] |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Dehydration of Aldoxime | 5-Fluorosalicylaldehyde | 1. Hydroxylamine2. Acetic Anhydride, KOH | 87.5%[2] | High reported yield, readily available starting material. | Two-step process, requires careful control of dehydration and hydrolysis steps. |
| Sandmeyer Reaction | 2-Amino-4-fluorophenol | NaNO₂, HCl, CuCN | Yield not specified in literature for this specific molecule, but generally moderate to good for analogous reactions. | A classic and versatile method for introducing a nitrile group. | Involves the generation of an unstable diazonium salt which requires low temperatures. Use of toxic cyanide salts.[1][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration of 5-Fluorosalicylaldoxime
This protocol is based on a reported high-yield synthesis.[2]
Step A: Formation of 5-Fluorosalicylaldoxime
-
Dissolve 5-fluorosalicylaldehyde in a suitable solvent such as ethanol.
-
Prepare an aqueous solution of hydroxylamine hydrochloride and add a base (e.g., sodium carbonate) to liberate the free hydroxylamine.
-
Add the hydroxylamine solution to the aldehyde solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Isolate the 5-Fluorosalicylaldoxime by filtration or extraction.
Step B: Dehydration to this compound
-
Dissolve 5-Fluorosalicylaldoxime (e.g., 20.2 g, 0.13 mol) in acetic anhydride (100 ml).
-
Reflux the solution for 5 hours.
-
After cooling, distill off the excess acetic anhydride under reduced pressure.
-
To the remaining oily residue, add a solution of potassium hydroxide (20 g) in water (100 ml) and ethanol (100 ml).
-
Heat the mixture at 80°C for 2 hours to hydrolyze the acetylated intermediate.
-
Cool the reaction mixture to room temperature and acidify with 6N hydrochloric acid (50 ml).
-
Add water (200 ml) to precipitate the product.
-
Filter the resulting crystals and recrystallize from methanol (30 ml) to obtain pure this compound.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction (General Procedure)
This is a generalized protocol adapted from the Sandmeyer reaction of 2-aminophenol.[1][3]
Step A: Diazotization of 2-Amino-4-fluorophenol
-
Dissolve 2-amino-4-fluorophenol in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
Step B: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water.
-
Cool this cyanide solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step A to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound via dehydration.
References
Troubleshooting guide for incomplete reactions of 5-Fluoro-2-hydroxybenzonitrile
Welcome to the technical support center for 5-Fluoro-2-hydroxybenzonitrile. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three primary reactive sites: the phenolic hydroxyl group (-OH), the nitrile group (-CN), and the aromatic ring, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing fluorine and nitrile groups. The hydroxyl group is acidic and readily undergoes reactions such as O-alkylation. The nitrile group can be hydrolyzed to an amide or a carboxylic acid under certain conditions. The fluorine atom can act as a leaving group in SNAr reactions.
Q2: What is the most common reaction performed with this compound?
A2: O-alkylation of the phenolic hydroxyl group, typically via a Williamson ether synthesis, is one of the most common reactions. This reaction is widely used to introduce a variety of substituents, forming ether linkages that are important in the synthesis of pharmaceuticals and other fine chemicals.
Troubleshooting Guide for Incomplete Reactions
This guide addresses common problems that can lead to incomplete reactions when working with this compound, with a focus on the Williamson ether synthesis.
Problem 1: Incomplete O-Alkylation (Williamson Ether Synthesis)
Symptom: Low yield of the desired ether product, with a significant amount of unreacted this compound remaining.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation of the Hydroxyl Group | The phenolic proton of this compound must be removed to form the more nucleophilic phenoxide. Ensure a sufficiently strong base is used. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (NaOH). For less reactive alkylating agents, a stronger base like NaH may be necessary. Ensure the base is fresh and has been stored under anhydrous conditions. |
| Insufficient Reactivity of the Alkylating Agent | The reactivity of alkyl halides follows the order I > Br > Cl. If the reaction with an alkyl chloride is slow, consider using the corresponding alkyl bromide or iodide. For sterically hindered alkyl halides, the reaction rate will be slower, and longer reaction times or higher temperatures may be required. However, be aware that harsh conditions can promote side reactions. |
| Inappropriate Solvent | Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or acetone are generally preferred for Williamson ether synthesis as they solvate the cation of the base without strongly solvating the nucleophilic phenoxide. Ensure the solvent is anhydrous, as water can quench the base and the phenoxide intermediate. |
| Low Reaction Temperature or Insufficient Reaction Time | Some O-alkylation reactions require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. If the reaction is sluggish at room temperature, gradually increase the temperature, for example, to 50-80 °C. |
| Poor Quality of Reagents | Ensure all reagents, including this compound, the base, the alkylating agent, and the solvent, are of high purity and anhydrous where necessary. |
Experimental Protocol: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol provides a general starting point. Optimization of specific parameters may be required for different alkylating agents.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Add the alkyl halide (1.1 - 1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Quantitative Data Summary (Representative Examples for Analogous Systems)
The following table provides representative yields for the O-alkylation of a similar compound, 2-hydroxybenzonitrile, to illustrate the expected efficiency of the Williamson ether synthesis. Actual yields with this compound may vary.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | ~95 |
| Ethyl Bromide | K₂CO₃ | DMF | 80 | 12 | ~90 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 8 | ~92 |
Problem 2: Formation of Side Products
Symptom: The presence of unexpected peaks in the HPLC or GC-MS analysis of the crude reaction mixture.
Possible Side Reactions and Solutions:
| Side Reaction | Mitigation Strategies |
| C-Alkylation | The phenoxide ion is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring, although O-alkylation is generally favored. To minimize C-alkylation, use polar aprotic solvents and alkali metal cations like K⁺ or Na⁺. Avoid using highly reactive alkylating agents under strongly basic conditions if C-alkylation is observed. |
| Elimination (with secondary/tertiary alkyl halides) | When using secondary or tertiary alkyl halides, elimination to form an alkene can compete with the desired SN2 reaction.[1] To favor substitution, use a less sterically hindered base and the mildest possible reaction conditions (lower temperature). It is generally advisable to use primary alkyl halides for Williamson ether synthesis.[1] |
| Hydrolysis of the Nitrile Group | Under strongly acidic or basic conditions, especially in the presence of water and heat, the nitrile group can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH). To avoid this, ensure anhydrous reaction conditions and use non-aqueous workup procedures if possible. If an aqueous workup is necessary, perform it at low temperatures and avoid prolonged exposure to strong acids or bases. |
| Nucleophilic Aromatic Substitution (SNAr) of Fluorine | The fluorine atom on the aromatic ring is activated towards nucleophilic substitution.[2][3][4] While less common under typical O-alkylation conditions, strong nucleophiles or harsh reaction conditions could potentially lead to the displacement of the fluorine atom. If this side reaction is suspected, use milder reaction conditions (lower temperature, less reactive base) and monitor the reaction carefully for the formation of any defluorinated byproducts. |
Visualizations
Troubleshooting Workflow for Incomplete O-Alkylation
Caption: A flowchart for troubleshooting incomplete O-alkylation reactions.
Logical Relationship of Potential Side Reactions
Caption: Potential reaction pathways for this compound.
References
Strategies to increase regioselectivity in reactions with 5-Fluoro-2-hydroxybenzonitrile
Welcome to the technical support center for 5-Fluoro-2-hydroxybenzonitrile. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions with this compound?
A1: Regioselectivity in electrophilic aromatic substitution (EAS) on this compound is primarily governed by the electronic directing effects of its three substituents: the hydroxyl (-OH), fluoro (-F), and nitrile (-CN) groups.
-
Hydroxyl (-OH) group: This is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring through resonance.[1][2] It will strongly direct incoming electrophiles to the positions ortho (C3) and para (C6) to itself.
-
Fluoro (-F) group: Halogens are generally deactivating due to their inductive electron-withdrawing effect, but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.[1][3]
-
Nitrile (-CN) group: This group is strongly deactivating and a meta-director due to both inductive and resonance electron-withdrawing effects.[1][4]
In competitive situations, the powerful activating effect of the hydroxyl group dominates, making the C3 and C6 positions the most probable sites for electrophilic attack.[1]
Q2: Which position is more susceptible to electrophilic attack, C3 or C6?
A2: Both the C3 (ortho to -OH) and C6 (para to -OH) positions are activated. However, the final product distribution can be influenced by steric hindrance.[5] Reactions involving bulky electrophiles may show a preference for substitution at the less sterically hindered C6 position.[6] The relative yields will depend on the specific electrophile and reaction conditions used.
Q3: Can the fluorine atom act as a leaving group?
A3: Yes, the fluorine atom can be displaced in Nucleophilic Aromatic Substitution (SNAr) reactions. This is facilitated by the presence of the electron-withdrawing nitrile group. For an SNAr reaction to occur, the ring needs to be activated by electron-withdrawing groups, and fluorine can serve as a leaving group.[1][7]
Q4: How can I prevent unwanted reactions at the hydroxyl group?
A4: The hydroxyl group is nucleophilic and acidic, and can participate in side reactions (e.g., O-alkylation, O-acylation). To prevent this and direct reactivity towards the aromatic ring, the hydroxyl group can be protected. A suitable protecting group acts as a temporary chemical disguise that can be attached and later removed under specific conditions.[8] Common choices for protecting alcohols include benzyl ethers or silyl ethers.[9][10]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
You are observing a mixture of isomers (e.g., substitution at both C3 and C6) or undesired side products.
| Potential Cause | Troubleshooting Strategy & Solution |
| Competing Directing Effects | The inherent electronic effects lead to activation at multiple sites. To favor one position, consider the steric bulk of the electrophile. A larger reagent may preferentially attack the less hindered C6 position. |
| Undesired Reaction at Hydroxyl Group | The phenolic -OH can react with the electrophile or reagents. Solution: Protect the hydroxyl group prior to the EAS reaction. A benzyl ether (Bn) is a robust choice, removable by hydrogenation.[9] A silyl ether like TBDMS is another option, removable with fluoride ions.[10] |
| Harsh Reaction Conditions | High temperatures or highly reactive reagents can decrease selectivity. Solution: Optimize the reaction conditions. Attempt the reaction at a lower temperature and consider using a milder Lewis acid or catalyst to promote the desired transformation more selectively. |
Issue 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Arylation)
You are attempting to functionalize the ring via C-F or C-H activation and are experiencing poor results.
| Potential Cause | Troubleshooting Strategy & Solution |
| Catalyst Inactivity / Ligand Incompatibility | The palladium catalyst may be inactive, or the chosen ligand may not be suitable for the specific transformation (e.g., C-F activation). The choice of ligand is crucial for reaction efficiency.[11] |
| Inadequate Base | The base is critical for the catalytic cycle, particularly in the transmetalation step. An inappropriate base can halt the reaction. Common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. The optimal base is substrate-dependent. |
| Poor Solubility | Poor solubility of reactants can lead to low reaction rates. Solution: Choose a solvent system that effectively dissolves all components at the reaction temperature. Common solvents for Suzuki couplings include toluene, dioxane, or DMF with water. |
| Protected Hydroxyl Group Hindrance | A bulky protecting group on the adjacent hydroxyl group may sterically hinder the approach of the catalyst to the C3 position. Solution: If targeting the C3 position, consider a smaller protecting group or a different catalytic system with less bulky ligands. |
Quantitative Data Summary
The regioselectivity of reactions is highly dependent on the specific substrates and conditions. The following table provides illustrative data for the alkylation of a related dihydroxyacetophenone system, demonstrating how the choice of base can dramatically influence the site of reaction.
Table 1: Regioselectivity of Alkylation on 2,4-Dihydroxyacetophenone [12]
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Product Ratio (4-O-alkyl : 2-O-alkyl : 2,4-di-O-alkyl) |
| 1 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 11 : 1 : 88 |
| 2 | Benzyl Bromide | CsHCO₃ | Acetonitrile | 80 | 95 : 0 : 5 |
| 3 | Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 80 | 10 : 0 : 90 |
| 4 | Ethyl Bromoacetate | CsHCO₃ | Acetonitrile | 80 | 93 : 0 : 7 |
This data illustrates the principle of regiocontrol on a similar scaffold. Cesium bicarbonate (CsHCO₃) provides significantly higher selectivity for mono-alkylation at the C4-hydroxyl group compared to potassium carbonate (K₂CO₃).[12]
Experimental Protocols
Protocol 1: Regioselective O-Alkylation of this compound
This protocol details the selective alkylation of the hydroxyl group, which can also serve as a protection step before subsequent reactions on the aromatic ring.
Objective: To synthesize 5-Fluoro-2-(benzyloxy)benzonitrile.
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Cesium bicarbonate (CsHCO₃) or Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M), add cesium bicarbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-Fluoro-2-(benzyloxy)benzonitrile.
Visualizations
Caption: Directing effects for electrophilic substitution.
Caption: Workflow for regioselective substitution via protection.
Caption: Troubleshooting low regioselectivity.
References
- 1. 3-Fluoro-5-hydroxybenzonitrile | 473923-95-4 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with 5-Fluoro-2-hydroxybenzonitrile in Aqueous Media
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 5-Fluoro-2-hydroxybenzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a fluorinated phenolic compound. Its molecular structure, containing a hydrophobic benzene ring, contributes to its limited solubility in water. For many biological and pharmaceutical applications, achieving a sufficient concentration in aqueous media is crucial for experimental accuracy and therapeutic efficacy.
Q2: I observed that my this compound is not dissolving in water. What are the initial steps I should take?
If you are facing immediate dissolution problems, consider the following:
-
Verify Purity: Ensure the purity of your compound, as impurities can affect solubility.
-
Gentle Heating: Mild warming and agitation can sometimes improve the dissolution of sparingly soluble compounds. However, be cautious as excessive heat may lead to degradation.
-
Particle Size Reduction: Grinding the compound to a finer powder can increase the surface area and improve the dissolution rate.[1]
Q3: My compound dissolves initially but then precipitates out of solution. What could be the cause?
Precipitation after initial dissolution can be due to several factors:
-
Supersaturation: The initial conditions (e.g., heating) may have created a supersaturated solution that is not stable at ambient temperature.
-
pH Shift: The addition of other reagents to your aqueous buffer could alter the pH, causing the compound to precipitate.
-
Solvent Incompatibility: If you prepared a stock solution in an organic solvent (like DMSO) and then diluted it into an aqueous buffer, the change in solvent polarity can cause the compound to crash out.[2][3]
Q4: Can I use an organic solvent to first dissolve the compound?
Yes, a common strategy is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous experimental medium.[4] However, it is crucial to be aware of the potential for precipitation upon dilution and the possible effects of the organic solvent on your experiment.
Troubleshooting Guides
Issue 1: this compound Fails to Dissolve in Aqueous Buffer
Possible Causes:
-
The concentration of the compound exceeds its intrinsic aqueous solubility.
-
The pH of the aqueous medium is not optimal for this phenolic compound.
-
The temperature of the solvent is too low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Issue 2: Precipitation Occurs Upon Addition to Buffered Media
Possible Causes:
-
"Salting out" effect: High concentrations of salts in the buffer can decrease the solubility of the compound.[4]
-
pH incompatibility: The buffer's pH may be below the pKa of the phenolic hydroxyl group, leading to the less soluble neutral form.
-
Co-solvent shock: Rapid dilution of a concentrated organic stock solution into the aqueous buffer can cause localized supersaturation and precipitation.
Suggested Solutions:
-
Optimize Dilution: Add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing and avoid localized high concentrations.
-
Buffer Screening: Test the solubility in different buffer systems (e.g., citrate, phosphate, TRIS) to identify the most compatible one.
-
Intermediate Dilution Step: Consider a two-step dilution process where the stock is first diluted into a mixture of the organic solvent and aqueous buffer, and then further diluted into the final aqueous medium.
Data Presentation
Table 1: Qualitative Solubility of 2-Hydroxybenzonitrile (Analogue)
| Solvent | Solubility | Reference(s) |
| Water | Limited / Soluble | [5][6][7] |
| Ethanol | Soluble | [5] |
| Acetone | Soluble | [5] |
| Chloroform | Sparingly Soluble | [7] |
| Methanol | Slightly Soluble | [7] |
Table 2: Comparison of Solubilization Techniques
| Technique | Advantages | Disadvantages |
| pH Adjustment | Simple and effective for ionizable compounds. | Can alter the biological activity of the compound or affect experimental conditions. May not be suitable for all pH ranges. |
| Co-solvents | Effective for a wide range of hydrophobic compounds. Simple to implement. | The co-solvent may interfere with the biological assay. Can cause precipitation upon dilution. Potential for toxicity at higher concentrations.[8] |
| Cyclodextrins | Can significantly increase solubility and stability. Biocompatible and have low toxicity. | May not be effective for all compounds. Can be more expensive than other methods. The complexation process requires optimization. |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
Since this compound is a phenolic compound, its solubility in water is expected to increase at a pH above its pKa, where the hydroxyl group is deprotonated to form the more soluble phenolate anion.[9]
Materials:
-
This compound
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a suspension of this compound in deionized water at the desired concentration.
-
Place the suspension on a stir plate and begin stirring.
-
Slowly add 0.1 M NaOH dropwise to the suspension while monitoring the pH.
-
Continue adding NaOH until the compound dissolves and the solution becomes clear.
-
Record the final pH of the solution.
-
It is advisable to perform a pH-solubility profile to determine the optimal pH for your desired concentration.
Protocol 2: Solubilization Using a Co-solvent System
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[10][11]
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
Procedure:
-
Prepare a high-concentration stock solution of this compound in a suitable co-solvent (e.g., 10 mg/mL in DMSO). Ensure the compound is fully dissolved.
-
To prepare your working solution, slowly add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously.
-
Visually inspect the solution for any signs of precipitation.
-
If precipitation occurs, you may need to increase the percentage of the co-solvent in your final solution or use a lower final concentration of the compound.
-
Important: Always run a vehicle control in your experiments containing the same final concentration of the co-solvent to account for any effects of the solvent itself.
Protocol 3: Solubilization Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[12][13]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and stir bar
Procedure (Kneading Method):
-
Weigh out the desired amounts of this compound and HP-β-CD (a 1:1 or 1:2 molar ratio is a good starting point).
-
Place the HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Add the this compound to the paste.
-
Knead the mixture thoroughly for 30-60 minutes.
-
The resulting paste can be dried under vacuum.
-
The dried complex can then be dissolved in your aqueous medium. The solubility should be significantly enhanced compared to the free compound.
Mandatory Visualizations
Caption: Mechanism of cyclodextrin-based solubilization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 611-20-1: 2-Hydroxybenzonitrile | CymitQuimica [cymitquimica.com]
- 6. fishersci.nl [fishersci.nl]
- 7. chembk.com [chembk.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 12. iipseries.org [iipseries.org]
- 13. oatext.com [oatext.com]
Preventing decomposition of 5-Fluoro-2-hydroxybenzonitrile during synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the decomposition of 5-Fluoro-2-hydroxybenzonitrile during its synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when following a synthesis route involving the dehydration of 5-Fluorosalicylaldoxime.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete Dehydration: The conversion of the oxime to the nitrile may not have gone to completion. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (5-Fluorosalicylaldoxime).[1] - Extend Reaction Time: If the reaction is proceeding slowly, consider extending the reflux time. However, be cautious of potential thermal degradation with prolonged heating.[2] |
| Decomposition During Workup: The product may be degrading during the isolation and purification steps, particularly due to pH changes. | - Control pH: Maintain acidic to neutral conditions during aqueous workup. Strongly alkaline conditions can lead to hydrolysis or other degradation pathways.[3][4][5] - Minimize Heat: Use minimal heat for solvent removal during rotary evaporation. | |
| Darkening of the Reaction Mixture (Brown or Black Color) | Thermal Decomposition: Excessive heat during reflux can cause the material to decompose. | - Precise Temperature Control: Use a temperature-controlled heating mantle and monitor the reaction temperature closely. Avoid aggressive heating. The synthesis often involves refluxing, which should be maintained at a steady rate.[2] - Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative decomposition, which can be exacerbated by high temperatures.[6] |
| Side Reactions: The reagents themselves or impurities could be leading to the formation of colored byproducts. | - Use High-Purity Reagents: Ensure the starting materials and solvents are of high purity to avoid unwanted side reactions. | |
| Formation of Impurities Detected by HPLC/NMR | Hydrolysis of Nitrile: The nitrile group can be susceptible to hydrolysis back to a carboxylic acid or amide, especially under strong acidic or basic conditions during workup. | - Buffered Workup: Consider using a buffered aqueous solution during extraction to maintain a stable pH.[4] - Limit Exposure to Water: Minimize the time the product is in contact with aqueous phases. |
| Incomplete Reaction: Residual starting material (5-Fluorosalicylaldoxime) or intermediates may be present. | - Optimize Reaction Conditions: Re-evaluate the reaction time and temperature to ensure complete conversion. A slight excess of the dehydrating agent (e.g., acetic anhydride) might be necessary.[2][7] | |
| Difficulty in Crystallization/Purification | Oily Product: The presence of impurities can inhibit crystallization, resulting in an oil. | - Column Chromatography: If recrystallization fails, purify the crude product using column chromatography to separate the desired compound from impurities. - Thorough Drying: Ensure all solvents are completely removed from the crude product before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of decomposition for this compound during synthesis?
A1: The primary causes of decomposition are exposure to excessive heat and inappropriate pH conditions, particularly strong bases.[3][6] The phenolic hydroxyl group and the nitrile group are susceptible to degradation under these conditions.
Q2: What is the recommended pH range to maintain during the aqueous workup?
A2: To minimize degradation, it is advisable to maintain a neutral to slightly acidic pH (pH 4-7) during extractions and washes.[4][5] Strong alkaline conditions can catalyze the hydrolysis of the nitrile group and may lead to other side reactions.[5]
Q3: Can I increase the reaction temperature to speed up the dehydration of 5-Fluorosalicylaldoxime?
A3: While heating is necessary for the dehydration reaction (often done at reflux), excessive temperatures can lead to thermal decomposition and the formation of byproducts.[6][8] It is crucial to maintain the specific temperature of the refluxing solvent without overheating.
Q4: How should I store the final this compound product to ensure its stability?
A4: Store the purified, solid product in a cool, dark, and dry place. For related fluorinated compounds, storage at room temperature away from light is often recommended.[9][10] Avoid storing it in solution, especially in alkaline buffers, for extended periods.
Q5: My final product has a low melting point and appears impure. What is the best purification method?
A5: Recrystallization from a suitable solvent, such as methanol, is a common and effective method for purifying this compound.[2] If significant impurities persist, column chromatography is the next recommended step.
Experimental Protocol: Synthesis via Dehydration of 5-Fluorosalicylaldoxime
This protocol is based on a common method for synthesizing hydroxybenzonitriles.[2][11]
Materials:
-
5-Fluorosalicylaldoxime
-
Acetic Anhydride
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl), 6N
-
Methanol
Procedure:
-
Dehydration of Oxime:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-Fluorosalicylaldoxime (e.g., 20.2 g, 0.13 mol) in acetic anhydride (100 ml).[2]
-
Heat the mixture to reflux and maintain for approximately 5 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
After the reaction is complete, allow the mixture to cool.
-
Distill off the excess acetic anhydride under reduced pressure.
-
-
Hydrolysis of Acetate Intermediate:
-
To the remaining oily residue, add a solution of KOH (20 g) dissolved in water (100 ml) and ethanol (100 ml).[2]
-
Heat the mixture at 80°C for 2 hours to hydrolyze the acetate group formed on the phenolic hydroxyl.
-
Allow the mixture to cool to room temperature.
-
-
Precipitation and Isolation:
-
Carefully acidify the cooled solution by adding 6N hydrochloric acid (approx. 50 ml) until the solution is acidic.
-
Add water (200 ml) to precipitate the crude product.[2]
-
Filter the resulting crystals using a Büchner funnel.
-
Wash the crystals with a small amount of cold water.
-
-
Purification:
Visual Diagrams
Caption: A general workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for diagnosing the cause of low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Fluoro-5-hydroxybenzonitrile | 104798-53-0 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: HPLC Method Development for 5-Fluoro-2-hydroxybenzonitrile and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of High-Performance Liquid Chromatography (HPLC) methods for 5-Fluoro-2-hydroxybenzonitrile and its structurally related derivatives. These polar aromatic compounds can present unique challenges during analysis, including poor peak shape and insufficient retention in reversed-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge when analyzing this compound using reversed-phase HPLC? A1: The primary challenge is managing the compound's polarity, imparted by the hydroxyl group. In standard reversed-phase (RP) HPLC, highly polar compounds may exhibit poor retention on non-polar stationary phases (like C18) when using highly aqueous mobile phases.[1][2] This can lead to elution near the solvent front, making accurate quantification difficult. Furthermore, the phenolic hydroxyl group can engage in secondary interactions with residual silanol groups on the silica-based column packing, often resulting in peak tailing.[3]
Q2: What causes peak tailing for phenolic compounds like this compound? A2: Peak tailing for phenolic compounds is commonly caused by strong interactions between the acidic hydroxyl group and active sites on the stationary phase, particularly residual silanol groups.[3] Other causes include column overload (injecting too concentrated a sample), using an injection solvent stronger than the mobile phase, and operating at an inappropriate mobile phase pH that is close to the analyte's pKa.[3][4]
Q3: How can I improve the retention of these polar compounds on a C18 column? A3: To improve retention, you can:
-
Use a highly aqueous mobile phase: Start with a high percentage of the aqueous component. However, be aware that some traditional C18 columns can suffer from "hydrophobic collapse" in mobile phases with very high water content (>95%), leading to irreproducible retention times.[2] Using columns with embedded polar groups or other "aqueous stable" C18 phases can mitigate this.[1]
-
Adjust mobile phase pH: For phenolic compounds, using a mobile phase with a pH around 2.5-3.5 suppresses the ionization of the hydroxyl group, making the analyte less polar and increasing its retention on a reversed-phase column.[5] Adding modifiers like formic acid or trifluoroacetic acid (TFA) is common.[6]
-
Consider alternative stationary phases: If retention is still insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded group phase.[1][7]
Q4: My retention times are drifting during a sequence of analyses. What is the likely cause? A4: Drifting retention times can stem from several issues. A primary cause is insufficient column equilibration time, especially when changing mobile phase composition.[8] Other possibilities include changes in mobile phase composition due to the evaporation of a volatile solvent, fluctuations in column temperature, or a slow leak in the system.[1][9] Ensure the mobile phase is well-mixed and degassed, the column temperature is controlled with an oven, and all fittings are secure.[9][10]
Q5: Should I use acetonitrile or methanol as the organic modifier in my mobile phase? A5: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Acetonitrile generally has a lower viscosity and can provide different selectivity compared to methanol.[11] The choice can impact the resolution between your target analyte and its impurities. It is often beneficial to screen both solvents during method development to determine which provides the optimal separation.[12][13]
Experimental Protocols and Method Development
A robust HPLC method for this compound requires careful selection of the column and mobile phase to achieve adequate retention, good peak shape, and sufficient resolution from any impurities. Below is a recommended starting point for method development.
Proposed Initial HPLC Method Parameters
This table provides a set of starting conditions for developing a reversed-phase HPLC method. These parameters should be systematically optimized to achieve the desired separation.
| Parameter | Recommended Starting Condition | Rationale & Optimization Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column is a good starting point for reversed-phase separations of aromatic compounds.[14][15] If peak tailing is observed, consider a base-deactivated or end-capped column.[3] |
| Mobile Phase A | 0.1% Formic Acid or 0.1% TFA in Water | An acidic modifier is crucial to suppress the ionization of the phenolic hydroxyl group, thereby increasing retention and improving peak shape.[5][6] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is often the first choice due to its UV transparency and lower viscosity.[11] Methanol can offer different selectivity and is a good alternative to test.[13] |
| Gradient Program | Start at 10% B, ramp to 90% B over 15 min | A gradient elution is recommended for analyzing samples with components of varying polarities, ensuring that both polar and non-polar impurities are eluted.[11] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column. It can be adjusted to optimize run time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is critical for reproducible retention times.[10] Temperature can also be used to fine-tune selectivity. |
| Injection Volume | 5-10 µL | The injection volume should be minimized to prevent band broadening. Ensure the sample is dissolved in the initial mobile phase to avoid peak distortion.[9] |
| UV Detection | 254 nm | Aromatic nitriles typically have strong absorbance around 254 nm. A full UV scan of the analyte is recommended to determine the optimal wavelength for maximum sensitivity.[15] |
Typical Method Performance Characteristics
Once developed, the method should be validated to ensure it is suitable for its intended purpose. The following table outlines typical acceptance criteria for a validated HPLC method in a pharmaceutical setting.
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.999 | 0.9996 |
| Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.1 µg/mL |
| Peak Tailing Factor | ≤ 1.5 | 1.2 |
Visualized Workflows and Logic
Visual diagrams can simplify complex processes like method development and troubleshooting.
Caption: A typical workflow for HPLC method development.
Caption: A troubleshooting decision tree for peak tailing issues.
Troubleshooting Guides
Problem 1: Poor or No Retention (Analyte elutes near the void volume)
| Possible Cause | Solution(s) |
| Mobile phase is too strong (too much organic solvent). | Decrease the initial percentage of the organic modifier (e.g., acetonitrile, methanol) in your gradient or isocratic method.[4] |
| Analyte is highly polar and ionized. | Suppress ionization by adjusting the mobile phase pH. For the phenolic this compound, lower the pH to <4 using an acidic modifier like formic acid or TFA.[5][12] |
| "Hydrophobic Collapse" of C18 phase. | This can occur with highly aqueous mobile phases (<5% organic).[2] Ensure your column is "aqueous compatible" or switch to a column with a polar-embedded stationary phase. Alternatively, ensure the mobile phase always contains at least 5% organic solvent. |
| Incorrect column choice. | The stationary phase may not be retentive enough. Consider switching to a more retentive phase or a different separation mode like HILIC if the compound is extremely polar.[16] |
Problem 2: Poor Peak Shape (Fronting, Tailing, or Splitting)
| Possible Cause | Solution(s) |
| Peak Tailing: Secondary interactions with the stationary phase. | Add an acidic modifier (0.1% TFA or Formic Acid) to the mobile phase to suppress silanol interactions.[3][6] Use a modern, high-purity, end-capped silica column. |
| Peak Tailing/Fronting: Column overload. | Reduce the sample concentration or the injection volume.[3][9] |
| Peak Splitting/Distortion: Sample solvent is stronger than the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent must be used for solubility, keep the injection volume as small as possible.[3][9] |
| Peak Splitting: Partially blocked column frit or void at the column inlet. | Reverse flush the column (disconnect from the detector first). If the problem persists, the column may need to be replaced.[9][17] |
Problem 3: Unstable or Drifting Baseline
| Possible Cause | Solution(s) |
| Mobile phase not adequately degassed. | Air bubbles entering the detector cell can cause baseline noise and spikes.[18] Degas the mobile phase using an inline degasser, sonication, or helium sparging.[9] |
| Contaminants in mobile phase or from the system. | Use only high-purity, HPLC-grade solvents and additives.[9] Flush the system thoroughly to remove any contaminants. Ghost peaks can appear in gradient elution if the mobile phase is contaminated.[4] |
| Detector lamp is failing. | A failing UV lamp can cause a drifting or noisy baseline. Check the lamp energy and replace if it is low.[8] |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature, as changes can affect the refractive index of the mobile phase, causing baseline drift.[1][10] |
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. hplc.eu [hplc.eu]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. mastelf.com [mastelf.com]
- 12. benchchem.com [benchchem.com]
- 13. asdlib.org [asdlib.org]
- 14. jordilabs.com [jordilabs.com]
- 15. benchchem.com [benchchem.com]
- 16. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 17. waters.com [waters.com]
- 18. mastelf.com [mastelf.com]
Technical Support Center: Management of Hazardous Byproducts in 5-Fluoro-2-hydroxybenzonitrile Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing hazardous byproducts generated during the synthesis of 5-Fluoro-2-hydroxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous byproducts generated during the synthesis of this compound?
A1: The synthesis of this compound can generate several hazardous byproducts, primarily depending on the synthetic route. Common hazardous materials include:
-
Cyanide-containing waste: Arising from the nitrile functional group and any cyanide reagents used.
-
Unreacted halogenated precursors: Such as 2,4-difluoronitrobenzene, which is toxic.[1][2][3][4]
-
Acidic and basic waste: Generated from the use of reagents like hydrochloric acid and potassium hydroxide.[5]
-
Waste organic solvents: Including methanol, ethanol, and acetic anhydride.[5]
Q2: How should I properly dispose of cyanide-containing waste in the lab?
A2: Cyanide-containing waste must be handled with extreme care. It should be collected in a designated, closed, and clearly labeled hazardous waste container.[6][7][8] This container should be stored in a satellite accumulation area and segregated from acids to prevent the formation of highly toxic hydrogen cyanide gas.[6][9][10]
Q3: What are the immediate first aid measures in case of accidental exposure to 2,4-Difluoronitrobenzene?
A3: In case of accidental exposure to 2,4-Difluoronitrobenzene, the following first aid measures should be taken immediately:
-
Skin contact: Flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3]
-
Eye contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3]
-
Ingestion: If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Do NOT induce vomiting.[3]
-
Inhalation: Move the person to fresh air immediately.[3] In all cases, seek immediate medical attention.[1][3]
Q4: Can I neutralize acidic and basic waste streams in the laboratory?
A4: Yes, you can neutralize acidic and basic waste streams in the laboratory before disposal, provided you follow proper safety procedures. For acidic waste, slowly add a base like sodium bicarbonate or sodium hydroxide solution while stirring and monitoring the pH. For basic waste, slowly add a dilute acid. The final pH should be between 6.0 and 8.0 before disposal down the drain with copious amounts of water, in accordance with local regulations.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Generation of a pungent, almond-like odor during the reaction. | Possible release of hydrogen cyanide (HCN) gas due to the presence of acidic conditions with cyanide-containing materials. | Immediately ensure adequate ventilation in a fume hood. Check the pH of all waste streams and ensure they are kept basic. Review cyanide handling procedures.[6][10] |
| Spill of 2,4-Difluoronitrobenzene. | Accidental mishandling of the reagent. | Evacuate the immediate area. Absorb the spill with an inert material like vermiculite or sand.[1][3] Place the absorbed material in a sealed container for hazardous waste disposal. Ensure proper personal protective equipment (PPE) is worn during cleanup. |
| Exothermic reaction during waste neutralization. | The reaction between concentrated acid and base is highly exothermic and can cause splashing and boiling. | Always add the acid or base slowly to a large volume of water or the neutralization solution, preferably in an ice bath to control the temperature.[11][12] |
| Clogging of waste disposal lines. | Precipitation of salts during neutralization. | Ensure that the neutralized solution is sufficiently diluted with water before disposal. |
Experimental Protocols
Protocol 1: Decontamination of Cyanide-Contaminated Glassware
Objective: To safely decontaminate glassware that has come into contact with cyanide compounds.
Materials:
-
Contaminated glassware
-
10% sodium hypochlorite solution (bleach)
-
Sodium hydroxide (NaOH)
-
pH indicator strips or pH meter
-
Appropriate PPE (gloves, safety goggles, lab coat)
Procedure:
-
Work in a well-ventilated chemical fume hood.[6]
-
Prepare a fresh decontamination solution by adjusting a 10% bleach solution to a pH of 10 or higher with sodium hydroxide.[8][9]
-
Rinse the glassware with the alkaline bleach solution. This will oxidize the cyanide to the less toxic cyanate.
-
Allow the glassware to soak in the solution for at least 30 minutes.
-
Dispose of the decontamination solution as hazardous waste.
-
Thoroughly rinse the glassware with water.
-
Wash the glassware with a standard laboratory detergent and rinse with deionized water.
Protocol 2: Neutralization of Acidic Waste
Objective: To safely neutralize acidic waste generated during the synthesis.
Materials:
-
Acidic waste solution
-
Sodium bicarbonate (NaHCO₃) or 1 M Sodium hydroxide (NaOH) solution
-
Large beaker or container
-
Stir bar and stir plate
-
pH indicator strips or pH meter
-
Ice bath (optional, for concentrated acids)
Procedure:
-
Place the acidic waste in a large beaker in a fume hood.
-
If the acid is concentrated, place the beaker in an ice bath to manage heat generation.[11]
-
Slowly add sodium bicarbonate powder or 1 M NaOH solution to the acidic waste while stirring continuously. Be cautious of gas evolution (CO₂) if using sodium bicarbonate.[13]
-
Monitor the pH of the solution regularly.
-
Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.
-
Once neutralized, the solution can be disposed of down the sanitary sewer with a large amount of running water, as per institutional guidelines.
Visualizations
Caption: Experimental workflow for synthesis and hazardous byproduct management.
Caption: Logical relationships between hazards, conditions, and mitigation strategies.
References
- 1. westliberty.edu [westliberty.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2,4-Difluoronitrobenzene(446-35-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 12. Waste Acid pH Neutralization System, a case study [phadjustment.com]
- 13. Sciencemadness Discussion Board - Acid neutralizing on industrial scale - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Fluoro-2-hydroxybenzonitrile and 2-hydroxybenzonitrile for Pharmaceutical and Agrochemical Research
For Immediate Publication
This guide presents a comprehensive comparison of the chemical reactivity of 5-Fluoro-2-hydroxybenzonitrile and its non-fluorinated analog, 2-hydroxybenzonitrile. This document is intended for researchers, scientists, and professionals in the drug development and agrochemical industries, providing a detailed analysis supported by experimental data to inform the selection and application of these versatile chemical intermediates.
The introduction of a fluorine atom to an aromatic ring significantly alters its electronic properties, thereby influencing the reactivity of the molecule in various chemical transformations. This guide will explore these differences with a focus on reactions pertinent to the synthesis of complex organic molecules.
Physicochemical Properties and Acidity
The electronic influence of the fluorine atom in this compound is immediately apparent in the acidity of the phenolic hydroxyl group. The strong electron-withdrawing inductive effect of fluorine increases the acidity of the hydroxyl group, as reflected in its lower pKa value compared to 2-hydroxybenzonitrile. This enhanced acidity facilitates the formation of the corresponding phenoxide ion, which is a key intermediate in many reactions.
| Property | This compound | 2-hydroxybenzonitrile |
| Molecular Formula | C₇H₄FNO | C₇H₅NO |
| Molecular Weight | 137.11 g/mol | 119.12 g/mol |
| pKa of Hydroxyl Group | ~8.59[1] | ~6.86[2] |
Reactivity in Electrophilic Aromatic Substitution (EAS)
The fluorine atom in this compound plays a dual role in electrophilic aromatic substitution. Its strong inductive electron-withdrawing effect deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to 2-hydroxybenzonitrile. However, the fluorine atom is also a weak ortho-, para- director due to the donation of its lone pair of electrons through resonance. The hydroxyl and nitrile groups also influence the regioselectivity of the reaction.
A study on the electrophilic bromination of 3-hydroxybenzonitrile provides insight into the regioselectivity of such reactions, affording 2-bromo-5-hydroxybenzonitrile and 2-bromo-3-hydroxybenzonitrile in 73% and 18% yields, respectively[3]. This demonstrates the strong directing effect of the hydroxyl group.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing fluorine atom significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution. This is a key difference in reactivity compared to 2-hydroxybenzonitrile, which is generally unreactive in SNAr reactions unless activated by other strong electron-withdrawing groups. The fluorine atom can act as a good leaving group in these reactions, especially when the ring is further activated by other substituents.
For instance, the reaction of 2-fluoro-5-nitrobenzonitrile with methyl thioglycolate proceeds with a high yield of 93%, illustrating the facility of nucleophilic aromatic substitution on a fluorinated benzonitrile scaffold[4]. This high reactivity makes this compound a valuable precursor for the synthesis of molecules where a nucleophile is introduced to the aromatic ring.
Reactivity of the Hydroxyl Group: O-Alkylation
The acidity of the phenolic hydroxyl group is a critical factor in its reactivity, particularly in base-mediated reactions such as O-alkylation (Williamson ether synthesis). The lower pKa of this compound indicates that its hydroxyl group is more acidic and therefore more readily deprotonated to form the nucleophilic phenoxide ion. This suggests that O-alkylation of the fluorinated compound may proceed under milder basic conditions or at a faster rate compared to 2-hydroxybenzonitrile.
| Reaction | Substrate | Typical Conditions | Expected Outcome |
| O-Alkylation | 2-hydroxybenzonitrile | Alkyl halide, K₂CO₃, DMF, 60-80°C, 4-24h[1] | Formation of 2-alkoxybenzonitrile |
| O-Alkylation | This compound | Alkyl halide, milder base or lower temp. | Potentially faster reaction rate and/or higher yield |
Experimental Protocols
General Protocol for Electrophilic Nitration of Hydroxybenzonitriles
This protocol is adapted from the nitration of other aromatic compounds and can be optimized for the specific substrate.
Materials:
-
Hydroxybenzonitrile (2-hydroxybenzonitrile or this compound)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add the hydroxybenzonitrile derivative to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the hydroxybenzonitrile, maintaining the temperature between 0 and 10°C.
-
After the addition is complete, continue stirring at the same temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
General Protocol for O-Alkylation of Hydroxybenzonitriles
This protocol is based on the Williamson ether synthesis and is applicable to both substrates.
Materials:
-
Hydroxybenzonitrile (2-hydroxybenzonitrile or this compound)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, acetone)
-
Organic solvent for workup (e.g., dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous drying agent (e.g., magnesium sulfate)
Procedure:
-
To a dry round-bottom flask, add the hydroxybenzonitrile derivative and dissolve it in the anhydrous solvent.
-
Add the base to the solution. If using sodium hydride, add it portion-wise at 0°C.
-
Add the alkyl halide dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture (e.g., 60-80°C) and stir for the required time, monitoring the reaction by TLC.[1]
-
After completion, cool the mixture to room temperature.
-
If potassium carbonate was used, filter off the solid. If sodium hydride was used, quench the reaction with the slow addition of water at 0°C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
The following diagrams illustrate the mechanistic pathways for key reactions discussed in this guide.
Caption: General workflow for electrophilic aromatic substitution on a substituted benzonitrile.
Caption: Mechanism of nucleophilic aromatic substitution on this compound.
Conclusion
The presence of a fluorine atom at the 5-position of 2-hydroxybenzonitrile significantly modifies its reactivity profile. This compound exhibits increased acidity of the hydroxyl group, decreased reactivity towards electrophilic aromatic substitution, and markedly enhanced reactivity in nucleophilic aromatic substitution reactions compared to its non-fluorinated counterpart. These distinct reactivity patterns offer valuable opportunities for synthetic chemists in the design and synthesis of novel compounds for pharmaceutical and agrochemical applications. The choice between these two building blocks will depend on the desired synthetic transformation and the target molecular architecture.
References
Comparative Biological Activity of 2-Hydroxybenzonitrile Derivatives: An Insight into the Potential of 5-Fluoro Analogs
A comprehensive analysis of the biological activities of substituted 2-hydroxybenzonitrile derivatives, providing a framework for understanding the potential of their 5-fluoro analogs. This guide synthesizes available experimental data on the antimicrobial and cytotoxic properties of related compounds, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Efficacy: Antimicrobial and Cytotoxic Activities
The introduction of different functional groups onto the 2-hydroxybenzonitrile scaffold significantly influences its biological efficacy. Halogenated derivatives, for instance, often exhibit enhanced biological activity.[1] The following table summarizes the available quantitative data on the antimicrobial and cytotoxic activities of various 2-hydroxybenzonitrile derivatives, providing a baseline for comparison.
| Compound/Derivative | Biological Activity | Target Organism/Cell Line | Quantitative Data (IC50/MIC) |
| 5-Chloro-2-hydroxybenzamide derivative | Antimicrobial | Staphylococcus aureus (MRSA) | MIC: 15.62-31.25 µmol/L[2] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Antimicrobial | Mycobacterium kansasii | MIC: 1-4 µmol/L[2] |
| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Antimicrobial | Staphylococcus aureus, Escherichia coli | MIC: 0.3 - 92.6 µg/mL[1] |
| 5-Fluoroindole-2-carboxylic acid | Anticancer (APE1 inhibitor) | Human apurinic/apyrimidinic endonuclease 1 | IC50: 10 µM[3] |
| 5-Fluoro derivative of benzothiazole | Anticancer | MCF-7, MDA MB 468, HCT-116, HT 29 | GI50: 0.08 - 0.41 µM[3] |
| 5-fluoro-2-oxindole derivatives (3d, 3f, 3i) | α-Glucosidase Inhibition | α-glucosidase | IC50: 35.83 - 56.87 µM[4] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. MIC (Minimum Inhibitory Concentration) and IC50/GI50 (half-maximal inhibitory/growth-inhibitory concentration) values are standard measures of efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 2-hydroxybenzonitrile derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds (2-hydroxybenzonitrile and its derivatives) are serially diluted in the broth medium within a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Fluorometric COX-2 Inhibitor Screening Assay
This assay is utilized to quantify the peroxidase activity of recombinant human cyclooxygenase-2 (COX-2), a key enzyme in inflammation.
-
Enzyme and Compound Preparation: Recombinant human COX-2 enzyme is prepared. Test compounds are dissolved in a suitable solvent like DMSO.
-
Reaction Mixture: A reaction mixture is prepared containing the enzyme, a fluorescent probe, and the test compound at various concentrations in a 96-well plate.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid.
-
Fluorescence Monitoring: The plate is incubated, and the fluorescence is measured at regular intervals to monitor the progress of the reaction.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time curve. The percentage of inhibition for each concentration is determined relative to a solvent control. The IC50 value is then calculated by fitting the data to a dose-response curve.[5]
Potential Signaling Pathways and Experimental Workflows
The biological activity of these compounds can be attributed to their interaction with various cellular signaling pathways. For instance, cytotoxic compounds often induce programmed cell death, or apoptosis. The experimental workflow for assessing enzyme inhibition is also a critical aspect of their evaluation.
Caption: Simplified diagram of potential apoptosis pathways induced by bioactive compounds.
Caption: A generalized experimental workflow for an in vitro enzyme inhibition assay.
Conclusion
The available data on 2-hydroxybenzonitrile derivatives strongly suggest that the introduction of a fluorine atom at the 5-position could yield compounds with significant biological activity. The electron-withdrawing nature of fluorine can influence the acidity of the hydroxyl group and the overall electronic properties of the molecule, potentially enhancing its interaction with biological targets. Further research involving the synthesis and direct comparative biological evaluation of a series of this compound derivatives is warranted to fully elucidate their structure-activity relationships and therapeutic potential as antimicrobial or anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 5. acgpubs.org [acgpubs.org]
Comparative Guide to Spectroscopic Analysis for Structural Confirmation of 5-Fluoro-2-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of intermediates like 5-Fluoro-2-hydroxybenzonitrile (CAS No. 91407-41-9) is a critical checkpoint in the landscape of pharmaceutical and chemical research.[1] This guide provides a comparative overview of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of this compound. We present expected experimental data, detailed methodologies, and a comparison of the utility of each technique.
Introduction to this compound
This compound is a substituted aromatic compound with the molecular formula C₇H₄FNO and a molecular weight of approximately 137.11 g/mol .[1][2] Its structure incorporates a hydroxyl (-OH) group, a cyano (-C≡N) group, and a fluorine (-F) atom on a benzene ring, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Accurate structural verification is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final product.
Quantitative Data Summary
The following table summarizes the anticipated spectroscopic data for this compound based on established principles and data from structurally related compounds.
| Spectroscopic Technique | Parameter | Expected Value / Observation | Structural Assignment |
| ¹H NMR | Chemical Shift (δ) | ~10-12 ppm (broad singlet, 1H) | Phenolic Hydroxyl (-OH) |
| Chemical Shift (δ) | ~7.0-7.5 ppm (multiplets, 3H) | Aromatic Protons (Ar-H) | |
| ¹³C NMR | Chemical Shift (δ) | ~160-165 ppm (d, ¹JCF ≈ 250 Hz) | C-F |
| Chemical Shift (δ) | ~150-155 ppm | C-OH | |
| Chemical Shift (δ) | ~115-135 ppm (multiple signals) | Aromatic Carbons (Ar-C) | |
| Chemical Shift (δ) | ~115-120 ppm | Cyano Carbon (-C≡N) | |
| Chemical Shift (δ) | ~95-105 ppm | C-CN | |
| FT-IR | Wavenumber (cm⁻¹) | 3200-3550 (broad) | O-H stretch (hydrogen-bonded) |
| Wavenumber (cm⁻¹) | ~3100 | Aromatic C-H stretch | |
| Wavenumber (cm⁻¹) | 2220-2260 (sharp, medium) | C≡N stretch | |
| Wavenumber (cm⁻¹) | 1500-1600 | Aromatic C=C bending | |
| Wavenumber (cm⁻¹) | 1200-1300 | C-O stretch | |
| Wavenumber (cm⁻¹) | 1000-1100 | C-F stretch | |
| Mass Spectrometry (EI) | Mass-to-Charge (m/z) | ~137 | Molecular Ion [M]⁺ |
| Mass-to-Charge (m/z) | ~109 | Fragment [M-CO]⁺ | |
| Mass-to-Charge (m/z) | ~82 | Fragment [M-CO-HCN]⁺ |
Note: NMR chemical shifts are predicted for a standard deuterated solvent like DMSO-d₆ or CDCl₃ and are subject to variation based on experimental conditions. 'd' denotes a doublet, and 'JCF' refers to the carbon-fluorine coupling constant.
Comparison of Analytical Techniques
Each spectroscopic method offers unique insights into the molecular structure. The table below compares their primary roles, advantages, and limitations in the context of analyzing this compound.
| Technique | Primary Information Provided | Advantages | Limitations |
| ¹H NMR | Provides information on the proton environment, including chemical shifts, integration (proton count), and spin-spin coupling. | - Excellent for determining the substitution pattern on the aromatic ring. - Reveals connectivity through proton-proton and proton-fluorine coupling. | - The hydroxyl proton signal can be broad and may exchange with solvent, complicating interpretation. |
| ¹³C NMR | Identifies all unique carbon environments in the molecule. | - Confirms the presence of all seven carbon atoms. - Large C-F coupling constant is a definitive indicator of the fluorine-bound carbon. | - Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times. - Does not typically provide information on the number of attached protons unless specific experiments (e.g., DEPT) are run. |
| FT-IR | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[3][4] | - Fast and non-destructive. - Provides clear evidence for key functional groups: -OH (broad peak), -C≡N (sharp peak), and C-F.[5] | - Does not provide detailed information on the connectivity of the molecule. - The "fingerprint region" (<1500 cm⁻¹) can be complex and difficult to interpret fully. |
| Mass Spectrometry | Determines the molecular weight and provides information on fragmentation patterns. | - Confirms the molecular formula by providing the exact mass (High-Resolution MS).[6] - Fragmentation analysis can support the proposed structure. | - Isomer differentiation can be challenging without tandem MS (MS/MS). - Does not provide direct information on the specific arrangement of atoms. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.[7][8]
-
¹H NMR Acquisition:
-
Experiment: Standard proton experiment.
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
For Solid Samples (ATR): Place a small amount of the powdered sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact.
-
For KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: An FT-IR spectrometer.
-
Acquisition:
-
Method: ATR or Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute as necessary for the specific ionization technique.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI for High-Resolution MS).
-
Acquisition (EI Mode):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Introduction: Direct insertion probe or via Gas Chromatography (GC-MS).
-
-
Data Processing: The resulting mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z).
Visualized Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for spectroscopic confirmation of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FTIR [terpconnect.umd.edu]
- 4. instanano.com [instanano.com]
- 5. Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile – Oriental Journal of Chemistry [orientjchem.org]
- 6. [PDF] Ultrahigh resolution mass spectrometry | Semantic Scholar [semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
A Researcher's Guide to In Vitro Assay Protocols for Novel Compounds Derived from 5-Fluoro-2-hydroxybenzonitrile
Comparative In Vitro Efficacy: Data Presentation
To facilitate a clear comparison of novel 5-Fluoro-2-hydroxybenzonitrile derivatives, it is recommended to summarize all quantitative data in a structured format. The following table provides a template for presenting key in vitro metrics. Data for hypothetical derivatives (Compound A, B, and C) are included for illustrative purposes, alongside a common reference compound.
| Compound | Target/Assay | Cell Line(s) | IC50 (µM)¹ | Selectivity Index² | Reference Compound (e.g., Doxorubicin) IC50 (µM) |
| Compound A | Cytotoxicity (MTT Assay) | MCF-7 | 15.2 | - | 1.1 |
| HCT-116 | 21.8 | - | 0.9 | ||
| Compound B | Cytotoxicity (MTT Assay) | MCF-7 | 8.9 | - | 1.1 |
| HCT-116 | 12.5 | - | 0.9 | ||
| Compound C | Kinase X Inhibition | N/A | 0.75 | 20 (vs. Kinase Y) | 0.05 |
| Cytotoxicity (SRB Assay) | A549 | 5.4 | - | 0.8 |
¹IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. ²Selectivity Index can be calculated for enzyme inhibitors by comparing the IC50 value against the primary target versus other related enzymes.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for common in vitro assays relevant to the evaluation of novel anticancer compounds.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After treatment, gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add a basic solution, such as 10 mM Tris base, to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Enzyme Inhibition Assay
Biochemical Kinase Inhibition Assay
This type of assay is used to determine the direct inhibitory effect of a compound on a specific kinase.
-
Assay Plate Preparation: Add the purified kinase, a suitable substrate (e.g., a peptide), and the test compound at various concentrations to the wells of a 384-well plate.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the signal, which is often based on the detection of the phosphorylated substrate using methods like fluorescence or luminescence.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value from a dose-response curve.
Potential Signaling Pathways and Experimental Workflows
Compounds derived from benzonitrile scaffolds are often investigated for their potential to modulate key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The Ras/ERK and PI3K/Akt pathways are common targets.
To investigate the effect of novel compounds on these pathways, a typical experimental workflow would involve treating cancer cells with the compound and then analyzing changes in protein phosphorylation or expression using techniques like Western blotting.
Comparative Cytotoxicity Analysis of Novel Fluoro-Substituted Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of novel fluoro-substituted benzimidazole derivatives against various cancer cell lines. While the direct synthesis of these specific compounds from 5-Fluoro-2-hydroxybenzonitrile is not explicitly detailed in the cited literature, their core structure, featuring a fluorinated benzene ring fused to an imidazole moiety, makes them structurally relevant analogs for researchers exploring derivatives of this precursor. The data presented here is based on a study by Ersan and Duran (2021), which investigates the in vitro antiproliferative activity of a series of synthesized fluoro-substituted benzimidazole-based scaffolds.[1]
Data Presentation: In Vitro Cytotoxicity (IC50)
The cytotoxic activity of the synthesized fluoro-substituted benzimidazole derivatives was evaluated against a panel of five human cancer cell lines: A549 (lung carcinoma), A498 (renal cell carcinoma), A375 (melanoma), HeLa (cervical cancer), and HepG2 (liver cancer). Additionally, the cytotoxicity against a non-cancerous human embryonic kidney cell line (HEK293) was assessed to determine the selectivity of the compounds. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.
| Compound | 5-Position Substitution | Phenyl Ring Fluoro-Substitution | A549 IC50 (µM) | A498 IC50 (µM) | A375 IC50 (µM) | HeLa IC50 (µM) | HepG2 IC50 (µM) | HEK293 IC50 (µM) |
| ORT14 | H | para-fluoro | 0.377 | 0.377 | 0.377 | 0.188 | 0.188 | 9.424 |
| ORT15 | CH₃ | ortho-fluoro | 0.354 | 0.354 | 0.177 | 0.354 | 0.177 | 1.768 |
Data extracted from Ersan and Duran, 2021.[1]
The study highlights that compounds with ortho- and para-fluoro substitutions on the 2-phenyl ring of the benzimidazole scaffold (ORT15 and ORT14, respectively) demonstrated the most potent antiproliferative activities.[1] Notably, these compounds exhibited significantly higher cytotoxicity against cancer cell lines compared to the non-cancerous HEK293 cells, indicating a degree of selectivity.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of the fluoro-substituted benzimidazole derivatives was performed using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.
MTT Cytotoxicity Assay Protocol
-
Cell Culture: Human cancer cell lines (A549, A498, A375, HeLa, HepG2) and the normal human embryonic kidney cell line (HEK293) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized benzimidazole derivatives were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. These were further diluted with the culture medium to achieve a range of final concentrations. The cells were then treated with these various concentrations of the compounds. A control group treated with the vehicle (e.g., DMSO) alone was also included.
-
Incubation: The treated cells were incubated for a specified period (e.g., 48 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the culture medium was replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates were then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium containing MTT was removed, and a solubilizing agent (e.g., DMSO or isopropanol) was added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution in each well was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to the control group. The IC50 values were then determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining the cytotoxicity of novel compounds.
Postulated Signaling Pathway for Apoptosis Induction
While the specific signaling pathway was not elucidated in the initial screening, many cytotoxic benzimidazole derivatives are known to induce apoptosis. The following diagram illustrates a general apoptotic signaling pathway that could be investigated in further studies.
Caption: A generalized diagram of intrinsic and extrinsic apoptotic signaling pathways.
References
Comparative analysis of different synthetic routes to 5-Fluoro-2-hydroxybenzonitrile
A comprehensive comparative analysis of synthetic routes to 5-Fluoro-2-hydroxybenzonitrile is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of different synthetic methodologies, supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate informed decisions in process development and scale-up.
Comparative Analysis of Synthetic Routes
The synthesis of this compound, a key intermediate in the pharmaceutical and fine chemical industries, can be achieved through several distinct pathways. This guide focuses on the most common and well-documented methods, evaluating them based on yield, reaction conditions, and starting material accessibility.
| Synthetic Route | Starting Material | Key Steps | Reported Yield | Key Reagents | Advantages | Disadvantages |
| Route 1: From 5-Fluorosalicylaldoxime | 5-Fluorosalicylaldoxime | 1. Acetylation with acetic anhydride2. Rearrangement and hydrolysis with KOH/ethanol | ~88%[1] | Acetic anhydride, KOH, HCl | High yield, straightforward procedure.[1] | Requires preparation of the starting aldoxime. |
| Route 2: From 3-Fluorophenol | 3-Fluorophenol | 1. Bromination2. Cyanation | 61% (for bromination step)[2] | Bromine, Chloroform, Cyanating agent | Readily available starting material. | Multi-step process, use of toxic bromine and cyanide reagents. |
| Route 3: From 2-Amino-5-fluorophenol (Hypothetical) | 2-Amino-5-fluorophenol | 1. Diazotization2. Sandmeyer reaction with a cyanide salt | Variable | NaNO₂, HCl, CuCN | Established methodology for introducing nitrile groups. | Diazonium intermediates can be unstable; potential for side reactions.[3] |
Experimental Protocols
Route 1: Synthesis from 5-Fluorosalicylaldoxime[1]
This one-pot procedure involves the dehydration of 5-fluorosalicylaldoxime to the corresponding nitrile.
Step 1: Reaction with Acetic Anhydride 5-Fluorosalicylaldoxime (20.2 g, 0.13 mol) is dissolved in acetic anhydride (100 ml). The mixture is refluxed for 5 hours. After the reaction is complete, acetic anhydride is distilled off under reduced pressure.
Step 2: Hydrolysis To the remaining oily material, a solution of KOH (20 g) dissolved in water (100 ml) and ethanol (100 ml) is added. The mixture is heated at 80°C for 2 hours.
Step 3: Work-up and Crystallization The mixture is allowed to cool to room temperature. 6N-hydrochloric acid (50 ml) and water (200 ml) are added to precipitate the product. The resulting crystals are filtered and recrystallized from methanol (30 ml) to yield acicular crystals of this compound (15.6 g).
Route 2: Synthesis from 3-Fluorophenol (Bromination Step)[2]
This protocol details the initial bromination of 3-fluorophenol, a key intermediate for subsequent cyanation.
Step 1: Bromination 3-Fluorophenol is brominated in chloroform. After the bromine addition is complete, an aqueous sodium hydroxide solution is added.
Step 2: Work-up The aqueous phase is separated, acidified with hydrochloric acid, and subsequently extracted with diethyl ether. The organic phase is washed with water and dried over magnesium sulfate.
Step 3: Purification After removing the ether, the crude product is distilled in vacuo and recrystallized from petroleum ether to obtain 4-bromo-3-fluorophenol in a yield of 61%.[2] This intermediate can then be subjected to a cyanation reaction to yield the final product.
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations for the described synthetic routes.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 3. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validating the Purity of Synthesized 5-Fluoro-2-hydroxybenzonitrile by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for validating the purity of synthesized 5-Fluoro-2-hydroxybenzonitrile. Accurate purity assessment is critical for ensuring reliable and reproducible results in research and drug development. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in the selection and implementation of the most appropriate analytical techniques.
Introduction to Purity Validation
This compound is a valuable building block in medicinal chemistry. Its synthesis, however, can result in a variety of impurities, including unreacted starting materials, intermediates, and byproducts. Two of the most powerful and commonly employed techniques for purity determination are HPLC, for its exceptional separatory capability, and NMR, for its detailed structural elucidation.
Comparison of Analytical Techniques
A high-purity reference standard of this compound (purity ≥97%) is commercially available and should be used as a benchmark for comparison against the synthesized material[1][2].
| Feature | HPLC | NMR |
| Principle | Differential partitioning of analytes between a stationary and mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Separation and quantification of components in a mixture. | Structural elucidation and identification of molecules. |
| Sensitivity | High (can detect impurities at low levels). | Moderate (less sensitive for detecting very low-level impurities). |
| Quantitative | Excellent for quantitative analysis with proper calibration. | Can be quantitative (qNMR), but more complex to set up than HPLC. |
| Impurity ID | Retention time provides an initial indication; confirmation requires a reference standard or mass spectrometry. | Provides detailed structural information for identifying unknown impurities. |
| Throughput | Relatively high, especially with automated systems. | Lower throughput due to longer acquisition times. |
Potential Impurities in the Synthesis of this compound
The synthesis of this compound often proceeds from 5-fluorosalicylaldehyde[3][4]. This precursor is first converted to 5-fluorosalicylaldoxime, which is then dehydrated to the desired nitrile[5]. Therefore, potential impurities include:
-
5-fluorosalicylaldehyde (Starting Material): Incomplete conversion of the starting material.
-
5-fluorosalicylaldoxime (Intermediate): Incomplete dehydration to the final product.
-
Byproducts from side reactions: Depending on the specific reaction conditions, other related compounds may be formed.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for the purity analysis of this compound based on common practices for similar aromatic compounds[6][7][8].
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), optional (0.1% v/v in mobile phase to improve peak shape)
-
This compound reference standard
-
Synthesized this compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution to effectively separate compounds with different polarities.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
-
Analysis: Inject the standard and sample solutions. Compare the retention time and peak area of the main peak in the sample chromatogram to that of the standard. The purity of the synthesized sample can be calculated using the area percentage method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for purity validation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
Synthesized this compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent. Add a small amount of TMS.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts and coupling constants of the sample to expected values for this compound and potential impurities.
Data Presentation
HPLC Data Comparison
| Compound | Retention Time (min) (Hypothetical) | Peak Area (%) - High Purity Batch | Peak Area (%) - Low Purity Batch |
| 5-fluorosalicylaldehyde | 8.5 | Not Detected | 2.1 |
| 5-fluorosalicylaldoxime | 10.2 | 0.1 | 3.5 |
| This compound | 12.7 | 99.8 | 94.2 |
| Unknown Impurity | 14.1 | 0.1 | 0.2 |
NMR Data Comparison (Hypothetical, in DMSO-d₆)
¹H NMR Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~10.5 (s, 1H, -OH), ~7.6-7.0 (m, 3H, Ar-H) |
| 5-fluorosalicylaldehyde | ~11.0 (s, 1H, -OH), ~9.8 (s, 1H, -CHO), ~7.5-6.9 (m, 3H, Ar-H) |
¹³C NMR Data
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~160-155 (C-F), ~150 (C-OH), ~130-110 (Ar-C), ~118 (CN), ~105 (C-CN) |
| 5-fluorosalicylaldehyde | ~190 (C=O), ~162-158 (C-F), ~155 (C-OH), ~135-115 (Ar-C) |
Visualizations
Caption: Workflow for HPLC Purity Validation.
Caption: Workflow for NMR Purity Validation.
Caption: Impact of Purity on Experimental Outcomes.
Conclusion
Both HPLC and NMR are indispensable tools for validating the purity of synthesized this compound. HPLC excels at separating and quantifying impurities, providing a clear picture of the overall purity of the sample. NMR, on the other hand, offers invaluable structural information that can be used to identify unknown impurities and confirm the identity of the target compound. For comprehensive quality control in a research and drug development setting, a combination of both techniques is highly recommended. HPLC should be employed for routine purity checks and quantification, while NMR should be used for initial structural confirmation and for the characterization of any significant impurities detected by HPLC.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-氟水杨醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN102557902A - Preparation method for 5-fluorosalicylaldehyde - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
The Structure-Activity Relationship of 5-Fluoro-2-hydroxybenzonitrile Analogs: A Comparative Guide for Drug Discovery Professionals
An In-depth Analysis of a Promising Scaffold in Medicinal Chemistry
The 5-fluoro-2-hydroxybenzonitrile core is a compelling starting point for the development of novel therapeutic agents. The unique electronic properties conferred by the fluorine atom and the hydrogen-bonding capabilities of the hydroxyl and nitrile groups make this scaffold a versatile template for designing enzyme inhibitors and other bioactive molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing on experimental data from related compound series to inform future drug design efforts.
While a systematic SAR study on a homologous series of this compound analogs is not extensively available in the public domain, valuable insights can be gleaned from studies on structurally similar compounds, such as fluorinated quinolones, 5-fluorouracil derivatives, and other substituted benzonitriles. This guide synthesizes these findings to predict how modifications to the this compound scaffold may impact biological activity.
Comparative Biological Activity of Related Analogs
The following tables summarize the biological activities of various fluorinated aromatic compounds, providing a basis for understanding the potential effects of substitutions on the this compound core.
Table 1: Comparative Anticancer Activity of 5-Fluorouracil Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM)[1] |
| 5-Fluorouracil (5-FU) | (Structure of 5-FU) | K562 (Leukemia) | >50 |
| Derivative 1 | (Structure of a 5-FU derivative) | K562 (Leukemia) | Significantly decreased activity |
| Derivative 2 | (Structure of another 5-FU derivative) | K562 (Leukemia) | Significantly decreased activity |
| Derivative 5 | (Structure of a third 5-FU derivative) | K562 (Leukemia) | Significantly decreased activity |
| Derivative 6 | (Structure of a fourth 5-FU derivative) | K562 (Leukemia) | Significantly decreased activity |
Note: The referenced study showed that N-1 substitution on the 5-FU core, the active area of the molecule, led to a significant decrease in in vitro anticancer activity. This highlights the critical role of specific substitutions for biological activity.
Table 2: Comparative Antimicrobial Activity of Fluoroquinolone Analogs
| Compound | R5 Substituent | Target Organism | In Vitro Potency | In Vivo Efficacy |
| Fluoroquinolone Analog 1 | -NH2 | Gram-positive bacteria | High | Diminished |
| Fluoroquinolone Analog 2 | -OH | Gram-positive bacteria | High | Diminished |
| Fluoroquinolone Analog 3 | -CH3 | Gram-positive bacteria | Moderate | Diminished |
Note: In a series of 5-substituted 6,8-difluoroquinolones, an amino group at the C-5 position was found to be optimal for in vitro antibacterial activity.[2] However, this substitution had a negative effect on in vivo efficacy.[3] This demonstrates the complex interplay between structure, in vitro potency, and in vivo performance.
Key Structure-Activity Relationship Insights
Based on the analysis of related compound series, the following SAR principles can be proposed for this compound analogs:
-
Role of the Fluorine Atom: The fluorine atom at the 5-position is expected to enhance metabolic stability and binding affinity to target proteins.[4] Its electron-withdrawing nature influences the electronic properties of the aromatic ring, which can be crucial for molecular interactions.
-
Importance of the Hydroxyl Group: The 2-hydroxy group is a key hydrogen bond donor and can also act as a chelating agent for metal ions in enzyme active sites. Its replacement or modification is likely to have a significant impact on biological activity.
-
The Nitrile Group as a Pharmacophore: The benzonitrile moiety is recognized as a privileged scaffold in medicinal chemistry.[4] The nitrile group can participate in crucial molecular interactions and is metabolically stable.
-
Influence of Substituents on the Aromatic Ring: The introduction of different functional groups on the aromatic ring can significantly influence efficacy. For instance, in related fluorinated compounds, electron-withdrawing groups like trifluoromethyl have been shown to enhance antibacterial activity.[5] The position of these substituents is also critical, as seen in fluoroquinolone analogs where a C-5 substituent significantly controls in vitro potency.[3]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel this compound analogs. The following are representative protocols for key experiments.
Synthesis of this compound
A common laboratory-scale synthesis involves the dehydration of 5-fluorosalicylaldoxime.
-
Oxime Formation: Salicylaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding salicylaldoxime.
-
Dehydration: The resulting 5-fluorosalicylaldoxime is then refluxed with a dehydrating agent, such as acetic anhydride, to yield this compound.
-
Purification: The crude product is purified by recrystallization or column chromatography.
General Procedure for the Synthesis of Halogenated Derivatives
Halogenated derivatives often exhibit enhanced biological activity.
-
Starting Material: A suitably substituted salicylic acid (e.g., 4-chlorosalicylic acid) is used as the starting material.
-
Amidation: The carboxylic acid is converted to an amide using thionyl chloride followed by reaction with ammonia.
-
Dehydration: The amide is then dehydrated using a reagent like phosphorus oxychloride to yield the corresponding halogenated 2-hydroxybenzonitrile.[6]
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.[1]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental Workflows and Relationships
To better understand the processes involved in the synthesis and evaluation of these compounds, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Benchmarking the Efficacy of 5-Fluoro-2-hydroxybenzonitrile-based Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of inhibitors derived from the 5-Fluoro-2-hydroxybenzonitrile scaffold, with a focus on their application as Janus Kinase (JAK) inhibitors. The information presented is supported by experimental data from peer-reviewed studies and offers detailed methodologies for key experiments.
The this compound moiety is a key structural component in the development of a significant class of therapeutic agents, particularly Janus Kinase (JAK) inhibitors. These inhibitors are instrumental in treating a range of inflammatory and autoimmune diseases. This guide benchmarks the efficacy of these inhibitors by comparing prominent examples within the JAK inhibitor class, providing quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Comparative Efficacy of JAK Inhibitors
The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for signal transduction of numerous cytokines and growth factors.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in various autoimmune disorders, making JAKs important therapeutic targets.[1] Small-molecule JAK inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket in the kinase domain to prevent the phosphorylation of JAKs and their downstream STAT substrates, thereby interrupting the signaling cascade.[1]
The following tables summarize the comparative efficacy of several approved JAK inhibitors in the treatment of rheumatoid arthritis, a condition where their therapeutic effects have been extensively studied. The data is derived from network meta-analyses of randomized controlled trials.
Table 1: Comparative Efficacy of JAK Inhibitors (ACR20, ACR50, ACR70 Responses at 12 Weeks)
| Treatment | ACR20 Response (RR vs. Placebo, 95% CI) | ACR50 Response (RR vs. Placebo, 95% CI) | ACR70 Response (RR vs. Placebo, 95% CI) |
| Upadacitinib 30 mg | 3.08 (2.28-4.16) | 7.47 (4.72-11.82) | 18.13 (8.14-40.37) |
| Upadacitinib 15 mg | 2.89 (2.30-3.63) | 6.09 (4.26-8.71) | 11.29 (6.06-21.04) |
| Baricitinib 4 mg + csDMARD | 1.86 (1.59-2.17) | 2.84 (2.24-3.61) | 4.47 (3.11-6.42) |
| Tofacitinib 5 mg | 2.02 (1.68-2.43) | 3.44 (2.61-4.54) | 5.08 (3.30-7.82) |
| Filgotinib 200 mg | 1.93 (1.66-2.24) | 2.99 (2.36-3.79) | 4.31 (3.03-6.13) |
ACR20, ACR50, and ACR70 represent a 20%, 50%, and 70% improvement in the American College of Rheumatology criteria, respectively. RR: Risk Ratio; CI: Confidence Interval; csDMARD: conventional synthetic disease-modifying antirheumatic drug.
Table 2: Comparative Efficacy of JAK Inhibitors (DAS28(CRP) < 2.6 at 24 Weeks)
| Treatment | DAS28(CRP) < 2.6 (RR vs. Placebo, 95% CI) |
| Upadacitinib 15 mg + csDMARD | 7.56 (4.50-12.70) |
| Baricitinib 4 mg + csDMARD | 6.28 (4.11-9.59) |
| Upadacitinib 30 mg | 6.13 (3.63-10.35) |
| Tofacitinib 5 mg | 4.09 (2.69-6.22) |
| Filgotinib 200 mg | 3.96 (2.65-5.91) |
DAS28(CRP) < 2.6 indicates clinical remission based on the Disease Activity Score 28 using C-reactive protein. RR: Risk Ratio; CI: Confidence Interval; csDMARD: conventional synthetic disease-modifying antirheumatic drug.
Experimental Protocols
The evaluation of novel JAK inhibitors relies on robust in vitro and cellular assays to determine their potency and selectivity.
In Vitro JAK Kinase Assay (Luminescence-based)
This assay measures the dose-dependent inhibition of a specific recombinant JAK enzyme by a test compound to determine its IC₅₀ value.[1] It quantifies the amount of ADP produced, which is correlated with kinase activity.[2]
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)
-
Kinase Assay Buffer
-
Substrate peptide
-
ATP
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
-
Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically.
-
Reaction Setup: Add the diluted test compound to the wells of the assay plate. Add the 2X enzyme/substrate mix to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiation of Reaction: Prepare a 2X ATP solution in Kinase Assay Buffer. Add the 2X ATP solution to all wells to start the reaction. Incubate for 60 minutes at room temperature.
-
Termination and Signal Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent. After a 40-minute incubation, add Kinase Detection Reagent to convert the generated ADP to ATP and develop the luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[2]
Cellular STAT Phosphorylation Assay (Western Blot)
This assay quantifies the inhibitory effect of a compound on the phosphorylation of STAT proteins in a relevant cell line, such as the Jurkat human T-lymphocyte cell line.[3]
Materials:
-
Jurkat cells
-
RPMI-1640 medium, FBS, penicillin-streptomycin
-
Test compound (dissolved in DMSO)
-
Recombinant human cytokine (e.g., IL-2 for pSTAT5, IL-21 for pSTAT3)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (pSTAT3, total STAT3, pSTAT5, total STAT5, loading control like β-Actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Culture Jurkat cells and serum-starve them for 4-6 hours before the experiment. Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-2 for 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Pellet the cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated STAT signal to the total STAT signal for each sample.[3]
Mandatory Visualizations
JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a primary mechanism for a wide array of cytokines and growth factors to regulate gene expression. The binding of a cytokine to its receptor leads to the activation of receptor-associated JAKs, which then phosphorylate STAT proteins.[4] These phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors.[5]
Caption: The Janus Kinase (JAK)-STAT signaling cascade.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines the key steps in a typical in vitro kinase assay used to determine the IC₅₀ of a potential inhibitor.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Logical Relationship: Selective vs. Non-Selective JAK Inhibition
JAK inhibitors can be classified based on their selectivity for different JAK family members. This selectivity can influence their therapeutic efficacy and safety profiles.
Caption: Classification of JAK inhibitors based on selectivity.
References
Safety Operating Guide
Proper Disposal of 5-Fluoro-2-hydroxybenzonitrile: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 5-Fluoro-2-hydroxybenzonitrile is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.
I. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
Summary of Hazards:
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ eye protection/ face protection. |
| Skin Irritation | Causes skin irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation. | P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. |
| Aquatic Hazard | Harmful to aquatic life. | P273: Avoid release to the environment. |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that neutralizes its hazardous properties and complies with all applicable regulations.
Step 1: Segregation and Labeling
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Use a Designated Container: Store waste in a clearly labeled, sealed, and compatible container. The container should be in good condition and appropriate for hazardous chemical waste.
-
Proper Labeling: The label should clearly state "Hazardous Waste" and "this compound". Include the approximate quantity and date of accumulation.
Step 2: On-Site Neutralization (for small quantities, if permissible)
-
Consult a Professional: Before attempting any neutralization, consult with your institution's Environmental Health and Safety (EHS) department. These procedures should only be carried out by trained personnel.
Step 3: Professional Waste Disposal
-
Engage a Licensed Contractor: The recommended and most secure method for disposal is to use a licensed hazardous waste disposal company. Your institution's EHS department will have approved vendors.
-
Provide Complete Information: When arranging for pickup, provide the waste disposal company with a complete and accurate description of the waste, including its chemical name, quantity, and any known hazards.
-
Follow Packaging Instructions: Package the waste container according to the instructions provided by the disposal company to ensure safe transport.
Step 4: Decontamination of Empty Containers
-
Triple Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from this process is also considered hazardous waste and must be collected and disposed of with the chemical waste.
-
Container Disposal: Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste. In some cases, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill.[3]
Step 5: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill. Avoid generating dust.
-
Clean-up: Carefully sweep up the solid material and place it in a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and decontaminating solution.
-
Report the Spill: Report the incident to your supervisor and EHS department.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 5-Fluoro-2-hydroxybenzonitrile
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 5-Fluoro-2-hydroxybenzonitrile, including operational and disposal plans.
Compound Identification:
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 91407-41-9 |
| Molecular Formula | C₇H₄FNO |
| Molecular Weight | 137.11 g/mol |
| Synonyms | 2-Cyano-4-fluorophenol |
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable choice for protection against a wide range of chemicals and are recommended.[1][2][3] Ensure gloves are inspected for integrity before each use. For prolonged or immersive contact, consider thicker gauge nitrile or butyl rubber gloves. |
| Eyes/Face | Safety glasses with side-shields or Goggles, Face shield | Use safety glasses conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1] A face shield should be worn in situations with a high risk of splashing. |
| Body | Protective clothing | A lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of exposure, a chemical-resistant suit may be necessary. |
| Respiratory | Respirator (if required) | Use only in a well-ventilated area.[4][5] If ventilation is inadequate or if dusts/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Put on a lab coat or other protective clothing.
-
Don safety glasses or goggles and a face shield if necessary.
-
Wash and dry hands thoroughly before putting on gloves.
-
Inspect gloves for any signs of damage or degradation before use.
-
-
Handling the Compound:
-
Storage:
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Chemical Disposal:
-
Dispose of waste this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[1]
-
Do not dispose of down the drain or in general waste.
-
Use a designated, labeled, and sealed container for chemical waste.
-
-
Contaminated PPE Disposal:
-
Contaminated gloves, lab coats, and other disposable PPE must be treated as hazardous waste.
-
Place contaminated PPE in a designated, leak-proof container or bag, clearly labeled as hazardous waste.
-
Follow institutional or local guidelines for the disposal of chemically contaminated waste.
-
-
Spill Cleanup:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Experimental Workflow and Safety Protocol
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
